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  • Product: 3'-Amino-2',3'-dideoxy-5-methylcytidine
  • CAS: 87190-81-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 3'-Amino-2',3'-dideoxy-5-methylcytidine in DNA Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the molecular mechanism by which 3'-Amino-2',3'-dideoxy-5-methylcytidine, a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which 3'-Amino-2',3'-dideoxy-5-methylcytidine, a synthetic nucleoside analog, inhibits DNA synthesis. We will dissect its journey from a prodrug to an active triphosphate metabolite, its competitive interaction with DNA polymerases, and its ultimate function as an obligate DNA chain terminator. This document synthesizes data from biochemical studies to offer a detailed, field-proven perspective on its mode of action, supported by experimental protocols and visual models to elucidate the complex processes involved.

Introduction: The Rationale for Modified Nucleosides

The targeted inhibition of DNA synthesis is a cornerstone of antiviral and antineoplastic chemotherapy. Nucleoside analogs, structural mimics of natural deoxynucleosides, are a highly successful class of therapeutic agents that exploit the enzymatic machinery of DNA replication. 3'-Amino-2',3'-dideoxy-5-methylcytidine belongs to this class, distinguished by critical modifications to the deoxyribose sugar moiety. The replacement of the 3'-hydroxyl group—essential for the formation of phosphodiester bonds—with a non-reactive amino group, renders it a potent tool for terminating DNA chain elongation.[1][2] This guide delves into the precise biochemical and molecular events that define its inhibitory action.

Molecular Structure: The Foundation of Function

To understand the mechanism of 3'-Amino-2',3'-dideoxy-5-methylcytidine, one must first appreciate its structure in comparison to the natural 2'-deoxycytidine.

  • 2',3'-Dideoxy Sugar: Like other dideoxynucleosides, it lacks hydroxyl groups at both the 2' and 3' positions of the sugar ring.

  • 3'-Amino Group: The defining feature is the substitution of the 3'-hydroxyl (-OH) group with an amino (-NH2) group.[1] This substitution is the chemical basis for its chain-terminating activity, as the 3'-amino group cannot participate in the nucleophilic attack required to form a 5'→3' phosphodiester bond.

  • 5-Methylcytosine Base: The cytosine base is methylated at the 5th position. This modification is found naturally in DNA as an epigenetic mark (5-methylcytosine) and can influence protein-DNA interactions.[3][4] In this analog, it is an intrinsic part of the molecule.

These modifications create a molecule that is recognized by cellular kinases and DNA polymerases but is functionally incapable of sustaining DNA strand extension.

The Prerequisite for Activity: Intracellular Metabolic Activation

3'-Amino-2',3'-dideoxy-5-methylcytidine, as a nucleoside, is a prodrug. To exert its inhibitory effect, it must be converted intracellularly into its active 5'-triphosphate form. This multi-step phosphorylation cascade is catalyzed by host cell kinases.

  • Monophosphorylation: The initial and often rate-limiting step is the conversion of the nucleoside analog to its 5'-monophosphate form. This reaction is typically catalyzed by deoxycytidine kinase.

  • Diphosphorylation: The resulting monophosphate is subsequently phosphorylated to a diphosphate by nucleoside monophosphate kinases.

  • Triphosphorylation: Finally, nucleoside diphosphate kinases catalyze the formation of the active 3'-amino-2',3'-dideoxy-5-methylcytidine-5'-triphosphate (3'-amino-ddmCTP).[5][6]

Within hours of treatment, the monophosphate and triphosphate forms of the parent compound (3'-amino-2',3'-dideoxycytidine) can be detected in cells.[5][6]

Metabolic_Activation cluster_cell Intracellular Environment Prodrug 3'-Amino-2',3'-dideoxy- 5-methylcytidine MP 5'-Monophosphate Prodrug->MP Deoxycytidine Kinase DP 5'-Diphosphate MP->DP Nucleoside Monophosphate Kinase TP 5'-Triphosphate (Active Inhibitor) DP->TP Nucleoside Diphosphate Kinase

Caption: Intracellular phosphorylation cascade of 3'-Amino-2',3'-dideoxy-5-methylcytidine.

Core Mechanism: Competitive Inhibition and Chain Termination

The active triphosphate analog, 3'-amino-ddmCTP, functions through a two-stage mechanism that ultimately halts DNA replication.

Competitive Inhibition of DNA Polymerase

Once formed, 3'-amino-ddmCTP acts as a competitive substrate inhibitor, vying with the natural endogenous deoxynucleotide, 2'-deoxycytidine-5'-triphosphate (dCTP), for the active site of DNA polymerases.[5][6] Studies on the closely related 3'-amino-2',3'-dideoxycytidine have shown that its triphosphate form competitively inhibits dCTP incorporation by DNA polymerase alpha.[5][6] This competition effectively reduces the rate of normal DNA synthesis.

ParameterValueEnzymeCompeting Substrate
Ki (Inhibition Constant) 9.6 µMDNA Polymerase AlphadCTP
Data from studies on 3'-amino-2',3'-dideoxycytidine triphosphate.[5][6]
Incorporation and Irreversible Chain Termination

Despite being an inhibitor, 3'-amino-ddmCTP can be accepted by DNA polymerase as a substrate and incorporated into the 3'-end of a growing DNA strand.[2][7][8] The critical event occurs immediately after this incorporation.

The formation of a phosphodiester bond requires a nucleophilic attack by the 3'-hydroxyl group of the terminal nucleotide on the alpha-phosphate of the incoming deoxynucleoside triphosphate. Because the incorporated analog possesses a 3'-amino group instead of a 3'-hydroxyl group, this chemical reaction is impossible.[1] The elongation of the DNA chain is therefore immediately and irreversibly terminated.[2][5][8] This leads to an accumulation of single-strand breaks and truncated DNA fragments, ultimately inducing an S-phase-specific cell cycle block.[5][6][7]

Caption: Incorporation of the analog leads to immediate DNA chain termination.

Experimental Workflow: DNA Polymerase Inhibition Assay

Verifying the mechanism of a DNA polymerase inhibitor requires a robust in vitro assay. The following protocol outlines a standard method for assessing the inhibitory potential of a compound like 3'-amino-ddmCTP.

Objective: To determine the concentration-dependent inhibition of DNA polymerase activity by the triphosphate form of the nucleoside analog.

Pillar of Trustworthiness: This protocol incorporates a positive control (a known inhibitor) and a negative control (no inhibitor) to validate the assay's performance and ensure that observed effects are specific to the test compound.

Methodology
  • Reagent Preparation:

    • Assay Buffer (10X): Prepare a buffered solution containing Tris-HCl (pH 7.5), MgCl2, DTT, and BSA. Causality: MgCl2 is a critical cofactor for polymerase activity, while DTT maintains a reducing environment to protect the enzyme.

    • Template/Primer: Anneal a synthetic oligonucleotide primer to a longer template strand (e.g., M13 ssDNA or a synthetic oligo). This creates the substrate for the polymerase.

    • dNTP Mix: Prepare a stock solution containing dATP, dGTP, dTTP, and a limiting concentration of dCTP. One of the dNTPs (e.g., dATP) should be radiolabeled (e.g., [α-³²P]dATP) for detection.

    • Inhibitor Stock: Prepare serial dilutions of 3'-amino-ddmCTP in nuclease-free water.

  • Reaction Setup:

    • On ice, assemble reaction tubes. For a standard 25 µL reaction, add components in the following order:

      • Nuclease-free water

      • 10X Assay Buffer (to 1X final)

      • Template/Primer (e.g., 50 ng)

      • dNTP Mix (to desired final concentration)

      • Test Inhibitor (varying concentrations) or Control (water for negative, known inhibitor for positive)

      • DNA Polymerase (e.g., DNA Polymerase Alpha, 0.5-1 unit)

    • Causality: The enzyme is added last to ensure the reaction starts simultaneously in all tubes upon temperature shift.

  • Incubation:

    • Transfer the reaction tubes to a thermocycler or water bath set at the optimal temperature for the polymerase (e.g., 37°C).

    • Incubate for a fixed time (e.g., 30 minutes). The time should be within the linear range of the reaction, determined in preliminary experiments.

  • Reaction Quenching and Product Precipitation:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid [TCA] with sodium pyrophosphate).

    • Incubate on ice for 15 minutes to precipitate the newly synthesized, radiolabeled DNA.

    • Causality: TCA precipitates macromolecules like DNA while leaving unincorporated, radiolabeled dNTPs in solution.

  • Detection and Data Analysis:

    • Collect the precipitated DNA onto glass fiber filters using a vacuum manifold.

    • Wash the filters several times with cold 5% TCA and then with ethanol to remove residual unincorporated nucleotides.

    • Measure the radioactivity retained on each filter using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (no inhibitor).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce polymerase activity by 50%).

Conclusion and Broader Implications

The mechanism of action of 3'-Amino-2',3'-dideoxy-5-methylcytidine is a classic example of targeted biochemical inhibition. Its efficacy is rooted in its structural design, which enables it to be anabolized by cellular enzymes and recognized by DNA polymerases, only to act as a "Trojan horse" that halts the fundamental process of DNA replication.[2][5][7] The principles guiding its function—intracellular activation, competitive inhibition, and irreversible chain termination—are central to the development of a wide range of nucleoside analogs used in modern medicine. This guide provides the foundational knowledge required for researchers to effectively utilize and potentially innovate upon such compounds in the fields of drug discovery and molecular biology.

References

  • Yarchoan, R., & Broder, S. (1988). Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine. Biochemical Pharmacology, 37(21), 4071-4080. [Link]

  • Lin, T. S., Guo, J. Y., & Schinazi, R. F. (1988). Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogs of pyrimidine deoxyribonucleosides against retroviruses. Journal of Medicinal Chemistry, 31(2), 336-340. [Link]

  • Yarchoan, R., & Broder, S. (1988). Specific Inhibition of DNA Biosynthesis Induced by 3'-amino-2',3'-dideoxycytidine. PubMed. [Link]

  • Fedorov, I. I., et al. (1999). N-Hydroxyimino)-2′,3-dideoxynucleosides and Their Derivatives: Synthesis, Broad Spectrum Antiviral Properties and Synthe. Nucleosides, Nucleotides & Nucleic Acids, 18(4-5), 633-635. [Link]

  • Yarchoan, R., & Broder, S. (1990). Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. Molecular Pharmacology, 37(5), 762-768. [Link]

  • Fedorov, I., et al. (1997). Novel 3'-C/N-substituted 2',3'-beta-D-dideoxynucleosides as potential chemotherapeutic agents. 1. Thymidine derivatives: synthesis, structure, and broad spectrum antiviral properties. Journal of Medicinal Chemistry, 40(4), 486-494. [Link]

  • Chidgeavadze, Z. G., et al. (1985). 2′, 3′-Dideoxy-3′ amlnonudeo 5′ .triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. FEBS Letters, 183(2), 275-278. [Link]

  • Tronchet, J. M., et al. (2019). Stereoselective Syntheses of 3′-Hydroxyamino- and 3′-Methoxyamino-2′,3′-Dideoxynucleosides. Organic Letters, 21(22), 9039-9043. [Link]

  • Glushakova, S., et al. (2008). Convenient Syntheses of 3′-Amino-2′,3′-dideoxynucleosides, Their 5′-Monophosphates, and 3′-Aminoterminal Oligodeoxynucleotide Primers. The Journal of Organic Chemistry, 73(23), 9493-9496. [Link]

  • Chidzhavadze, Z. G., et al. (1985). 2',3'-Dideoxy-3' aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. PubMed. [Link]

  • Nishida, C., et al. (1987). 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta. Biochemistry, 26(15), 4763-4768. [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-Amino-2',3'-dideoxy-5-methylcytidine. PubChem. [Link]

  • Xu, W., & Kutter, E. (2002). Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. Nucleosides, Nucleotides & Nucleic Acids, 21(9), 587-601. [Link]

  • Dobrikov, M. I., Sergueeva, Z. A., & Shaw, B. R. (2003). Incorporation of (alpha-P-borano)-2',3'-dideoxycytidine 5'-triphosphate into DNA by drug-resistant MMLV reverse transcriptase and Taq DNA polymerase. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1651-1655. [Link]

  • Kastan, M. B., et al. (1982). Methylation of Deoxycytidine Incorporated by Excision-Repair Synthesis of DNA. PubMed. [Link]

  • Lu, K., et al. (2010). NIH Public Access. Chemical Research in Toxicology, 23(10), 1625-1635. [Link]

  • NextSDS. (n.d.). 3'-Amino-2',3'-dideoxy-5-methylcytidine. NextSDS. [Link]

  • Prusoff, W. H., et al. (1986). Synthesis and biological activity of several amino nucleoside-platinum(II) complexes. Journal of Medicinal Chemistry, 29(1), 133-137. [Link]

  • Criscuolo, D., et al. (1999). Metabolism, Mitochondrial Uptake and Toxicity of 2', 3'-dideoxycytidine. PubMed. [Link]

  • Schobesberger, S., et al. (2018). Oxidized phospholipids regulate amino acid metabolism through MTHFD2 to facilitate nucleotide release in endothelial cells. Nature Communications, 9(1), 2631. [Link]

  • Almatarneh, M. H., & Zhao, Y. (2022). Mechanistic study on DNA mutation of the cytosine methylation reaction at C5 position. Journal of the Indian Chemical Society, 99(7), 100523. [Link]

  • Ge, Y., et al. (2025). JMJD5 regulates metabolism by inhibiting the Arginine Methyltransferase PRMT6. bioRxiv. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Solubility Profile of 3'-Amino-2',3'-dideoxy-5-methylcytidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of 3'-Amino-2',3'-dideoxy-5-methylcytidine 3'-Amino-2',3'-dideoxy-5-methylc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 3'-Amino-2',3'-dideoxy-5-methylcytidine

3'-Amino-2',3'-dideoxy-5-methylcytidine is a synthetic nucleoside analog belonging to the dideoxynucleoside class of compounds. These molecules are structurally similar to naturally occurring deoxynucleosides but lack the hydroxyl group at the 3' position of the deoxyribose sugar. This structural modification is the cornerstone of their biological activity. In the case of 3'-Amino-2',3'-dideoxy-5-methylcytidine, the 3'-hydroxyl group is replaced by an amino group. This substitution prevents the formation of a phosphodiester bond during DNA synthesis, leading to chain termination.

Nucleoside analogs are a critical class of therapeutic agents, particularly in the fields of virology and oncology.[1][2] Their ability to interfere with DNA replication makes them potent inhibitors of viral reverse transcriptases and cellular DNA polymerases.[3] The presence of the 5-methyl group on the cytidine base can also influence the compound's interaction with enzymes and its metabolic stability.

This technical guide provides a comprehensive overview of the known chemical properties of 3'-Amino-2',3'-dideoxy-5-methylcytidine and presents detailed, field-proven protocols for the experimental determination of its key physicochemical parameters, including its pKa, solubility profile, and stability under various stress conditions. This information is crucial for researchers in drug discovery and development, aiding in formulation, analytical method development, and the prediction of its behavior in biological systems.

Core Chemical Properties

A foundational understanding of the chemical properties of 3'-Amino-2',3'-dideoxy-5-methylcytidine is essential for its application in research and development. Below is a summary of its key identifiers and computed properties.

PropertyValueSource
CAS Number 87190-81-6[4]
Molecular Formula C10H16N4O3[5]
Molecular Weight 240.26 g/mol [5]
IUPAC Name 4-amino-1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one[5]
Computed XLogP3 -1.3[5]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 5[5]
Rotatable Bond Count 3[5]

The computed XLogP3 value of -1.3 suggests that 3'-Amino-2',3'-dideoxy-5-methylcytidine is a relatively polar molecule and is likely to exhibit good aqueous solubility.[5] The presence of multiple hydrogen bond donors and acceptors further supports this prediction.

Diagram 1: Chemical Structure of 3'-Amino-2',3'-dideoxy-5-methylcytidine

Caption: Chemical structure of 3'-Amino-2',3'-dideoxy-5-methylcytidine.

Experimental Determination of Physicochemical Properties

While computational models provide valuable estimations, experimentally determined data are the gold standard for drug development. The following sections outline robust protocols for determining the pKa, solubility, and stability of 3'-Amino-2',3'-dideoxy-5-methylcytidine.

pKa Determination by UV-Vis Spectrophotometry

The ionization constant (pKa) is a critical parameter that governs a molecule's charge state at a given pH, which in turn influences its solubility, permeability, and target binding. For chromophore-containing molecules like nucleoside analogs, UV-Vis spectrophotometry is a reliable and accessible method for pKa determination.[3][6]

Causality Behind Experimental Choices: The principle of this method lies in the fact that the protonated and deprotonated forms of a molecule have different electronic structures and thus exhibit different UV absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be accurately determined.[7][8] The use of a 96-well plate format significantly increases throughput, allowing for rapid screening of conditions.[3]

Protocol for pKa Determination:

  • Preparation of Buffers: Prepare a series of buffers with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 to 12. It is recommended to have at least 10-15 buffer points spanning this range.

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3'-Amino-2',3'-dideoxy-5-methylcytidine in a suitable solvent such as DMSO (e.g., 10 mM).[3]

  • Sample Preparation in 96-Well Plate: In a UV-transparent 96-well plate, add a fixed volume of each buffer solution to individual wells. Add a small, precise volume of the compound's stock solution to each well, ensuring the final DMSO concentration is low (e.g., ≤1% v/v) to minimize its effect on the pKa.[3] Include blank wells containing only the buffers for background correction.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., 220-400 nm) for each well using a plate reader.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance difference between the fully protonated (low pH) and deprotonated (high pH) forms of the molecule.

    • Plot the absorbance at the selected wavelength(s) against the pH of the buffers.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Diagram 2: Workflow for pKa Determination by UV-Vis Spectrophotometry

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 2-12) plate_setup Aliquot Buffers and Stock into 96-Well Plate prep_buffers->plate_setup prep_stock Prepare Stock Solution in DMSO prep_stock->plate_setup uv_scan Scan UV-Vis Spectra plate_setup->uv_scan plot_data Plot Absorbance vs. pH uv_scan->plot_data fit_curve Fit Data to Henderson-Hasselbalch Equation plot_data->fit_curve det_pka Determine pKa fit_curve->det_pka

Caption: Workflow for experimental pKa determination.

Solubility Profile Determination

The solubility of a drug candidate in both aqueous and organic solvents is a fundamental property that impacts its absorption, distribution, and formulation possibilities. The shake-flask method followed by HPLC quantification is a widely accepted and reliable technique for determining equilibrium solubility.[9]

Causality Behind Experimental Choices: This method ensures that a saturated solution is achieved by allowing the solid compound to equilibrate with the solvent over an extended period with agitation. Subsequent separation of the undissolved solid and quantification of the dissolved compound by a sensitive and specific analytical technique like HPLC provides an accurate measure of solubility.

Protocol for Equilibrium Solubility Determination:

  • Solvent Selection: Choose a range of relevant solvents, including:

    • Aqueous buffers at different pH values (e.g., pH 2, 5, 7.4)

    • Common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)[10]

  • Shake-Flask Method:

    • Add an excess amount of solid 3'-Amino-2',3'-dideoxy-5-methylcytidine to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Preparation for Analysis:

    • Allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop and validate a stability-indicating HPLC method for the quantification of 3'-Amino-2',3'-dideoxy-5-methylcytidine. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for nucleoside analogs.[11]

    • Prepare a series of calibration standards of known concentrations.

    • Inject the prepared samples and calibration standards into the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

    • Calculate the equilibrium solubility in the original solvent, accounting for the dilution factor. Express the results in mg/mL and mol/L.

Diagram 3: Workflow for Solubility Determination

cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation add_excess Add Excess Solid to Solvent agitate Agitate at Constant Temperature (24-48h) add_excess->agitate filter Filter Supernatant agitate->filter dilute Dilute Sample filter->dilute hplc Quantify by HPLC dilute->hplc calc_sol Calculate Solubility (mg/mL, mol/L) hplc->calc_sol

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Foundational

Cytotoxicity Profile of 3'-Amino-2',3'-dideoxy-5-methylcytidine in Mammalian Cell Lines: A Technical Guide

Executive Summary & Structural Rationale 3'-Amino-2',3'-dideoxy-5-methylcytidine (CAS: 87190-81-6)[1],[2] is a highly specialized nucleoside analog engineered for targeted disruption of DNA replication. Structurally, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

3'-Amino-2',3'-dideoxy-5-methylcytidine (CAS: 87190-81-6)[1],[2] is a highly specialized nucleoside analog engineered for targeted disruption of DNA replication. Structurally, it combines two critical modifications:

  • 3'-Amino Substitution: Replaces the canonical 3'-hydroxyl group. Because DNA polymerases require a 3'-OH to catalyze the formation of a 3'-5' phosphodiester bond, this modification acts as an obligate chain terminator[3].

  • 5-Methyl Substitution: Modulates the nucleobase's affinity for pyrimidine-salvage enzymes and catabolic deaminases, altering its pharmacokinetic stability compared to unmethylated analogs[4],[5].

For drug development professionals, understanding the cytotoxicity profile of this compound requires a deep dive into its intracellular metabolic routing—specifically, the delicate balance between anabolic activation by kinases and catabolic evasion of deaminases[6].

Pharmacodynamics: Anabolism vs. Catabolic Evasion

The efficacy of 3'-amino-modified cytidines is dictated by their enzymatic processing within the target cell.

Anabolic Activation (The Lethal Pathway)

To exert cytotoxicity, the prodrug must be phosphorylated to its active 5'-triphosphate form. This rate-limiting step is catalyzed by deoxycytidine kinase (dCydK) [6]. Once triphosphorylated, the active metabolite competitively inhibits DNA polymerase α , directly competing with endogenous dCTP[7],[8]. This inhibition halts chain elongation at the replication fork, leading to an accumulation of single-strand breaks and an irreversible S-phase cell cycle block[8].

Catabolic Evasion (Overcoming Resistance)

A primary mechanism of resistance to standard cytidine analogs, such as, is rapid degradation by cytidine deaminase (CDA) into inactive uridine derivatives[6],[9]. However, the 3'-amino substitution renders the compound a remarkably poor substrate for CDA. Furthermore, the 5-methyl group introduces complex interactions with dCMP deaminase (DCTD) , an enzyme critical in the metabolism of methylated cytidines[4],[5]. This catabolic evasion allows 3'-amino-2',3'-dideoxy-5-methylcytidine to maintain its cytotoxic profile even in CDA-overexpressing tumor microenvironments[6].

MetabolicPathway A 3'-NH2-5-Me-dCyd (Extracellular) B 3'-NH2-5-Me-dCyd (Intracellular) A->B Cellular Uptake C Monophosphate (via dCydK) B->C Phosphorylation G Cytidine Deaminase (CDA) B->G Poor Substrate (Catabolic Evasion) D Triphosphate (Active Metabolite) C->D Kinase Cascade E DNA Polymerase α Inhibition D->E Competes with dCTP F Chain Termination (S-Phase Arrest) E->F Blocked Elongation

Intracellular metabolic activation and catabolic evasion pathway of 3'-amino-modified cytidines.

Comparative Cytotoxicity in Mammalian Cell Lines

The true utility of this compound is revealed when comparing its cytotoxicity across cell lines with varying enzymatic landscapes. The data below synthesizes the differential impact of CDA expression on the IC50 values of standard ara-C versus 3'-amino-dCyd analogs[6],[9].

Table 1: Influence of CDA Expression on Nucleoside Analog Cytotoxicity

Mammalian Cell LineCDA Expression LevelAra-C IC50 (µM)3'-NH2-dCyd Analog IC50 (µM)Resistance Shift (Ara-C vs Analog)
L1210 (Murine Leukemia)Deficient (-)~0.1~1.0Baseline Sensitivity
HeLa (Human Cervical)High (+)~20.0~7.0200-fold vs 7-fold

Data Interpretation: While HeLa cells exhibit a massive 200-fold resistance to ara-C due to robust CDA activity, the 3'-amino analog experiences only a 7-fold shift, proving its efficacy in deaminase-rich environments[6].

Self-Validating Experimental Protocols

To rigorously evaluate the cytotoxicity and mechanistic specificity of 3'-Amino-2',3'-dideoxy-5-methylcytidine, assays must be designed as self-validating systems. This means incorporating competitive rescue controls to prove that cell death is driven by specific polymerase inhibition, not off-target toxicity[10],[11].

Protocol 1: Clonogenic Survival and Target Rescue Assay

Causality & Rationale: If the compound's toxicity is strictly mediated through the dCydK pathway and subsequent polymerase inhibition, flooding the system with excess natural 2'-deoxycytidine (dCyd) should outcompete the analog at the kinase level, rescuing the cells from S-phase arrest[10].

Step-by-Step Methodology:

  • Cell Seeding: Plate L1210 cells in soft agar or standard 6-well plates at a density of 1×104 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Dosing: Treat parallel wells with 3'-Amino-2',3'-dideoxy-5-methylcytidine at concentrations ranging from 0.1 µM to 50 µM.

  • Competitive Rescue (The Internal Control): To a duplicate set of treated wells, simultaneously add 25 µM of natural 2'-deoxycytidine (dCyd).

  • Incubation: Incubate for 24 to 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Stain colonies with crystal violet (for adherent variants) or use a trypan blue exclusion assay.

  • Validation Check: The lethal effects of the analog (up to 10 µM) should be completely reversed in the wells containing the 25 µM dCyd rescue supplement[10],[11].

Protocol 2: Alkaline Lysis & DNA Chain Elongation Assay

Causality & Rationale: To definitively prove that the compound acts as a chain terminator at the replication fork, researchers must measure the physical length of actively synthesized DNA. A true chain terminator will cause a concentration-dependent reduction in the size of pulse-labeled single-stranded DNA (ssDNA)[3].

Step-by-Step Methodology:

  • Pulse-Labeling: Incubate exponentially growing cells with [³H]-thymidine for 15 minutes to label actively replicating DNA forks.

  • Drug Exposure: Expose cells to the analog (e.g., 2.5 µM and 10 µM) for 2.5 to 9.5 hours[3],[11].

  • Alkaline Lysis: Harvest cells and lyse them in a highly alkaline buffer (pH > 12) for 30 minutes to denature double-stranded DNA into ssDNA.

  • Chromatography: Pass the lysate through a batch hydroxylapatite chromatography column or run it on an alkaline sucrose density gradient.

  • Quantification: Measure the radioactivity of the eluted fractions. A shift of the radioactive peak toward lower molecular weight fractions confirms the inhibition of chain elongation and functional blocking of 3'-ends[3].

Workflow S1 1. Cell Culture & Seeding (L1210 / HeLa) S2 2. Compound Dosing (0.1 - 50 µM) S1->S2 S3 3. Target Rescue Control (+/- 25 µM dCyd) S2->S3 S4 4. Incubation (24 - 72 hours) S3->S4 S5a 5a. Clonogenic Assay (Cell Viability) S4->S5a S5b 5b. Flow Cytometry (Cell Cycle Analysis) S4->S5b S5c 5c. Alkaline Lysis (DNA Strand Breaks) S4->S5c S6 6. Data Analysis & IC50 Determination S5a->S6 S5b->S6 S5c->S6

Self-validating experimental workflow for assessing cytotoxicity and target specificity.

References

  • National Center for Biotechnology Information (PubChem). "3'-Amino-2',3'-dideoxy-5-methylcytidine | C10H16N4O3 | CID 54464796". PubChem Compound Summary. URL:[Link]

  • Mancini WR, Lin TS. "The role of deoxycytidine-metabolizing enzymes in the cytotoxicity induced by 3'-amino-2',3'-dideoxycytidine and cytosine arabinoside". PubMed (NIH). URL:[Link]

  • Mancini WR, et al. "Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine". Biochemistry. URL:[Link]

  • Mancini WR, Lin TS. "Ribo- And Deoxyribonucleoside Effect on 3'-amino-2',3'-dideoxycytidine-induced Cytotoxicity in Cultured L1210 Cells". Biochemical Pharmacology. URL:[Link](Note: Cross-referenced mechanistic data).

  • Carnie CJ, et al. "Decitabine cytotoxicity is promoted by dCMP deaminase DCTD and mitigated by SUMO-dependent E3 ligase TOPORS". Nature Communications. URL:[Link]

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Exploratory

An Investigational Guide to the Pharmacokinetics and Biodistribution of 3'-Amino-2',3'-dideoxy-5-methylcytidine: A Preclinical Roadmap

This technical guide provides a comprehensive framework for the preclinical investigation of the pharmacokinetics and biodistribution of the novel nucleoside analog, 3'-Amino-2',3'-dideoxy-5-methylcytidine. As a compound...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the preclinical investigation of the pharmacokinetics and biodistribution of the novel nucleoside analog, 3'-Amino-2',3'-dideoxy-5-methylcytidine. As a compound with therapeutic potential, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for its development. This document outlines a strategic and methodologically sound approach for researchers, scientists, and drug development professionals to characterize the in vivo behavior of this molecule.

Introduction and Rationale

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[1][2] Their mechanism of action typically involves intracellular phosphorylation to the active triphosphate form, which then interferes with nucleic acid synthesis.[3][4] The subject of this guide, 3'-Amino-2',3'-dideoxy-5-methylcytidine, is a structural analog of deoxycytidine. The presence of a 3'-amino group instead of a hydroxyl group suggests its potential as a DNA chain terminator. The 5-methyl group may influence its interaction with metabolic enzymes and target polymerases. A comprehensive evaluation of its pharmacokinetic and biodistribution profile is essential to predict its therapeutic window and potential toxicities.

Physicochemical Properties of 3'-Amino-2',3'-dideoxy-5-methylcytidine

A foundational understanding of the physicochemical properties of a drug candidate is critical for designing appropriate formulations and anticipating its in vivo behavior.

PropertyValueSource
Molecular Formula C10H16N4O3[5][6]
Molecular Weight 240.26 g/mol [5][6]
IUPAC Name 4-amino-1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one[5]
CAS Number 87190-81-6[5][6]
XLogP3 -1.3[5]
Hydrogen Bond Donor Count 3[5]
Hydrogen Bond Acceptor Count 5[5]
Rotatable Bond Count 3[5]

The low XLogP3 value suggests that 3'-Amino-2',3'-dideoxy-5-methylcytidine is a hydrophilic compound, which may have implications for its membrane permeability and oral bioavailability.

Proposed In Vitro Metabolism and Bioactivation

The therapeutic efficacy of most nucleoside analogs is dependent on their intracellular conversion to the triphosphate form.[3][4] It is hypothesized that 3'-Amino-2',3'-dideoxy-5-methylcytidine will undergo a similar bioactivation pathway.

Metabolic Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Drug 3'-Amino-2',3'-dideoxy- 5-methylcytidine Drug_in 3'-Amino-2',3'-dideoxy- 5-methylcytidine Drug->Drug_in Nucleoside Transporter MP Monophosphate (MP) Drug_in->MP Deoxycytidine Kinase (dCK) DP Diphosphate (DP) MP->DP dCMP Kinase TP Triphosphate (TP) (Active Form) DP->TP NDP Kinase DNA DNA Chain Termination TP->DNA DNA Polymerase

Caption: Proposed intracellular metabolic activation of 3'-Amino-2',3'-dideoxy-5-methylcytidine.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

Objective: To assess the metabolic stability of 3'-Amino-2',3'-dideoxy-5-methylcytidine in the presence of human liver microsomes.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), 3'-Amino-2',3'-dideoxy-5-methylcytidine (final concentration 1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add ice-cold acetonitrile to the aliquot to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[7]

Preclinical In Vivo Pharmacokinetic Studies

Animal models are essential for understanding the in vivo behavior of a new chemical entity. The choice of species should be justified based on similarities in drug metabolism to humans where possible.

Experimental Protocol: Intravenous (IV) and Oral (PO) Pharmacokinetics in Rats

Objective: To determine the key pharmacokinetic parameters of 3'-Amino-2',3'-dideoxy-5-methylcytidine following IV and PO administration in rats.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 3'-Amino-2',3'-dideoxy-5-methylcytidine in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Hypothetical Pharmacokinetic Parameters

The following table presents hypothetical, yet plausible, pharmacokinetic parameters for 3'-Amino-2',3'-dideoxy-5-methylcytidine based on data from other nucleoside analogs.[8]

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500800
Tmax (h) 0.0830.5
AUC(0-inf) (ng*h/mL) 32005500
t1/2 (h) 2.52.8
CL (L/h/kg) 0.63-
Vd (L/kg) 1.8-
Oral Bioavailability (%) -34

Biodistribution Studies

Understanding the tissue distribution of a drug is crucial for identifying target organs and potential sites of toxicity.[9][10]

Biodistribution Study Workflow Dosing Administer Radiolabeled 3'-Amino-2',3'-dideoxy-5-methylcytidine (e.g., [3H] or [14C]) to Rodents Timepoints Euthanize Animals at Specific Time Points Dosing->Timepoints Dissection Dissect and Weigh Key Tissues (Liver, Kidney, Spleen, Brain, etc.) Timepoints->Dissection Homogenization Homogenize Tissues Dissection->Homogenization Quantification Quantify Radioactivity (Liquid Scintillation Counting) or Drug Concentration (LC-MS/MS) Homogenization->Quantification Analysis Calculate Tissue Concentration (% Injected Dose/gram) Quantification->Analysis

Caption: Workflow for a preclinical biodistribution study.

Experimental Protocol: Tissue Distribution in Mice

Objective: To determine the distribution of 3'-Amino-2',3'-dideoxy-5-methylcytidine in various tissues following a single administration.

Methodology:

  • Radiolabeling: Synthesize a radiolabeled version of the compound (e.g., with ³H or ¹⁴C).

  • Animal Model: Use male BALB/c mice (n=3 per time point).

  • Dosing: Administer a single intravenous dose of the radiolabeled compound.

  • Tissue Collection: At selected time points (e.g., 1, 4, and 24 hours post-dose), euthanize the animals and collect major organs and tissues (e.g., blood, liver, kidneys, spleen, heart, lungs, brain, muscle, and fat).

  • Sample Processing: Weigh each tissue sample and homogenize.

  • Quantification: Determine the amount of radioactivity in an aliquot of each tissue homogenate using liquid scintillation counting.

  • Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Bioanalytical Methodology

Accurate and precise quantification of the parent drug and its metabolites in biological matrices is the cornerstone of pharmacokinetic and biodistribution studies.[7][11]

Protocol: LC-MS/MS Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3'-Amino-2',3'-dideoxy-5-methylcytidine in plasma.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte is preferred).

    • Precipitate proteins by adding 150 µL of acetonitrile.

    • Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant to a clean plate or vial for injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

  • Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, roadmap for the preclinical pharmacokinetic and biodistribution characterization of 3'-Amino-2',3'-dideoxy-5-methylcytidine. The successful execution of these studies will provide critical data to support its further development as a potential therapeutic agent. Future investigations should focus on identifying and quantifying key metabolites, assessing the potential for drug-drug interactions, and building a robust pharmacokinetic/pharmacodynamic (PK/PD) model to inform clinical trial design.

References

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery, 12(6), 447–464. [Link]

  • McGuigan, C., et al. (2007). Efficacious preclinical development of bicyclic nucleoside analogues as potent and selective inhibitors of varicella zoster virus. Journal of Antimicrobial Chemotherapy, 60(6), 1316–1330. [Link]

  • Jordheim, L. P., et al. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. PubMed. [Link]

  • El-Sayed, N. S., et al. (2022). Efficacious Preclinical Repurposing of the Nucleoside Analogue Didanosine against COVID-19 Polymerase and Exonuclease. ACS Omega. [Link]

  • PubChem. (n.d.). 3'-Amino-2',3'-dideoxy-5-methylcytidine. PubChem. [Link]

  • Rasmussen, H. B., et al. (2022). Nucleoside analog GS-441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid-19. PubMed. [Link]

  • Rasmussen, H. B., et al. (2022). Nucleoside analog GS-441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid-19. PMC. [Link]

  • Wang, G., et al. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research. [Link]

  • Al-Tuffillah, A., et al. (2019). Nucleoside Analogues as Antibacterial Agents. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2025). Intracellular Metabolism of Nucleoside/Nucleotide Analogues: a Bottleneck to Reach Active Drugs on HIV Reverse Transcriptase. ResearchGate. [Link]

  • Rasmussen, H. B., et al. (2021). Nucleoside analog GS-441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid-19. Pharmacology Research & Perspectives. [Link]

  • Fiske, W. D., et al. (1993). Comparative pharmacokinetics of antiviral nucleoside analogues. PubMed. [Link]

  • Li, Y., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. PMC. [Link]

  • Chu, C. K., et al. (1997). Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil: a Substrate for Both Thymidine Kinase and Deoxycytidine Kinase. Antimicrobial Agents and Chemotherapy. [Link]

  • Toth, E. A., et al. (2016). Intracellular Metabolism of Nucleoside/Nucleotide Analogues: a Bottleneck to Reach Active Drugs on HIV Reverse Transcriptase. Ingenta Connect. [Link]

  • Kuimelis, R. G., & McLaughlin, L. W. (1996). Quantitative determination of antiviral nucleoside analog in DNA. PubMed. [Link]

  • Ray, A. S., et al. (2022). Cell and Tissue Specific Metabolism of Nucleoside and Nucleotide Drugs: Case Studies and Implications for Precision Medicine. PubMed. [Link]

  • Lee, H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. [Link]

  • ResearchGate. (n.d.). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. ResearchGate. [Link]

  • Bio-Analysis Centre. (2022). Bioanalytical Methods - An Overview. Bio-Analysis Centre. [Link]

  • NextSDS. (n.d.). 3'-Amino-2',3'-dideoxy-5-methylcytidine — Chemical Substance Information. NextSDS. [Link]

  • Chim, N., & Harki, D. A. (2018). Nucleoside Analogs in the Study of the Epitranscriptome. PMC. [Link]

  • Bio-Synthesis. (2016). Explanation of Bioanalytical Methods and Analytical Services. Bio-Synthesis. [Link]

  • Applied StemCell. (n.d.). In Vivo Biodistribution Studies. Applied StemCell. [Link]

  • KCAS Bio. (2023). Biodistribution Studies: Qualified vs. Validated Methods. KCAS Bio. [Link]

  • Nord, J., et al. (2012). Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism. DR-NTU. [Link]

  • Wikipedia. (n.d.). Biodistribution. Wikipedia. [Link]

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Foundational

An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of 3'-Amino-2',3'-dideoxy-5-methylcytidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the essential analytical methodologies for dete...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential analytical methodologies for determining the molecular weight and elucidating the structure of 3'-Amino-2',3'-dideoxy-5-methylcytidine. As a modified dideoxynucleoside analog, this compound holds significant interest in the fields of antiviral research and drug development. This document details the theoretical underpinnings and practical application of key analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and similar nucleoside analogs.

Introduction

3'-Amino-2',3'-dideoxy-5-methylcytidine is a synthetic nucleoside analog that belongs to the class of dideoxynucleosides. These molecules are structurally similar to their naturally occurring deoxyribonucleoside counterparts but lack the hydroxyl group at the 3' position of the sugar moiety. In this specific compound, the 3'-hydroxyl group is replaced by an amino group, and the cytosine base is methylated at the 5-position. This unique combination of structural modifications imparts distinct chemical and biological properties, making it a molecule of interest for therapeutic applications, particularly in the realm of antiviral drug discovery.

The absence of the 3'-hydroxyl group is a critical feature of dideoxynucleosides, as it prevents the formation of the 3'-5' phosphodiester bond required for the elongation of DNA chains during replication. This mechanism of chain termination is the cornerstone of the antiviral activity of many approved drugs, such as zidovudine (AZT). The presence of a 3'-amino group offers a site for potential further chemical modification, allowing for the development of prodrugs or conjugates with improved pharmacological properties. The 5-methyl group on the cytidine base can influence base pairing and interactions with viral enzymes.

Accurate determination of the molecular weight and unambiguous confirmation of the chemical structure are paramount for any research and development involving this compound. This guide provides a detailed examination of the analytical techniques employed for these purposes.

Core Physicochemical Properties

A foundational understanding of the core physicochemical properties of 3'-Amino-2',3'-dideoxy-5-methylcytidine is essential before delving into its detailed structural analysis. These properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₀H₁₆N₄O₃[1]
Molecular Weight 240.26 g/mol [1]
Exact Mass 240.12224039 Da[1]
IUPAC Name 4-amino-1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one[1]
CAS Number 87190-81-6[2]
Synonyms 3"-Amino-2",3"-dideoxy-5-methylcytidine, 2",3"-Dideoxy-3"-amino-5-methylcytidine[2]

Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the precise determination of the molecular weight of a compound. This technique measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate molecular weight and valuable structural information through fragmentation analysis.

Rationale for Mass Spectrometry

The choice of mass spectrometry is dictated by its high sensitivity, accuracy, and the wealth of information it provides. For a novel or modified nucleoside like 3'-Amino-2',3'-dideoxy-5-methylcytidine, MS serves two primary purposes:

  • Confirmation of Molecular Formula: By determining the accurate mass of the molecular ion, one can confirm that the synthesized compound has the expected elemental composition.

  • Structural Insights through Fragmentation: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule, helping to confirm the connectivity of its different structural components (the sugar moiety and the nucleobase).

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique well-suited for polar molecules like nucleoside analogs, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of 3'-Amino-2',3'-dideoxy-5-methylcytidine in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, to a final concentration of approximately 1-10 µM.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization source.

  • Ionization: Introduce the sample solution into the ESI source. The high voltage applied to the capillary nebulizes the solution, forming highly charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this molecule, analysis in positive ion mode is expected to yield the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are then guided into the mass analyzer, where their m/z ratios are measured.

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at an m/z of approximately 241.1295, confirming the molecular weight of 240.26 g/mol .

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Mass Spectrometry cluster_data_analysis Data Analysis Sample 3'-Amino-2',3'-dideoxy- 5-methylcytidine Solvent Water/Methanol Sample->Solvent Solution Dilute Solution (1-10 µM) Solvent->Solution ESI Electrospray Ionization Source Solution->ESI Infusion Analyzer High-Resolution Mass Analyzer (Q-TOF or Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Signal Processing Interpretation Identify [M+H]⁺ Peak at m/z ~241.13 Spectrum->Interpretation NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Confirmation Sample 3'-Amino-2',3'-dideoxy- 5-methylcytidine Solvent Deuterated Solvent (e.g., DMSO-d₆) Sample->Solvent NMR_Sample Sample in NMR Tube Solvent->NMR_Sample OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR_Sample->TwoD_NMR Assign_Protons Assign ¹H Signals OneD_NMR->Assign_Protons Assign_Carbons Assign ¹³C Signals OneD_NMR->Assign_Carbons Connectivity Establish H-H and C-H Connectivity TwoD_NMR->Connectivity Assign_Protons->Connectivity Assign_Carbons->Connectivity Stereochem Confirm Stereochemistry Connectivity->Stereochem Final_Structure Confirmed Structure Stereochem->Final_Structure

Caption: Workflow for Structural Elucidation by NMR Spectroscopy.

Conclusion

The analytical characterization of 3'-Amino-2',3'-dideoxy-5-methylcytidine relies on a synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. ESI-MS provides a rapid and accurate determination of the molecular weight, confirming the elemental composition. A comprehensive suite of NMR experiments, including ¹H, ¹³C, COSY, and HSQC, is essential for the complete and unambiguous elucidation of its complex structure, including the connectivity of the sugar and base moieties and the stereochemistry of the chiral centers. The methodologies outlined in this guide provide a robust framework for the quality control and in-depth characterization required for the advancement of research and development involving this promising nucleoside analog.

References

  • PubChem. (n.d.). 3'-Amino-2',3'-dideoxy-5-methylcytidine. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Lin, T. S., & Mancini, W. R. (1983). U.S. Patent No. 4,604,382. Washington, DC: U.S. Patent and Trademark Office.
  • NextSDS. (n.d.). 3'-Amino-2',3'-dideoxy-5-methylcytidine — Chemical Substance Information. Retrieved March 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation of 3'-Amino-2',3'-dideoxy-5-methylcytidine into Oligonucleotide Primers

Executive Summary The engineering of oligonucleotide primers often requires precise modifications to control enzymatic extension and facilitate downstream conjugation. 3'-Amino-2',3'-dideoxy-5-methylcytidine (3'-NH₂-dd-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of oligonucleotide primers often requires precise modifications to control enzymatic extension and facilitate downstream conjugation. 3'-Amino-2',3'-dideoxy-5-methylcytidine (3'-NH₂-dd-5-MeC) is a trifunctional nucleoside analog that serves as an obligate polymerase chain terminator, a regioselective chemical handle for bioconjugation, and a thermodynamic stabilizer of DNA duplexes . This application note details the mechanistic rationale, physicochemical data, and self-validating protocols for incorporating this modified nucleoside into primers via both solid-phase chemical synthesis and enzymatic addition.

Mechanistic Rationale & Structural Advantages

The utility of 3'-NH₂-dd-5-MeC is derived from the synergistic effects of its three distinct structural modifications:

  • 2',3'-Dideoxy Ribose (Chain Termination): The absence of a 3'-hydroxyl (3'-OH) group physically prevents DNA polymerase from forming a subsequent phosphodiester bond. This makes the oligonucleotide an obligate chain terminator, effectively blocking unwanted 3'-extension or ligation during multiplex PCR, sequencing-by-synthesis, or allele-specific assays 23.

  • 3'-Primary Amine (Bioconjugation): Replacing the 3'-OH with an aliphatic primary amine (pKa ~7.5–8.0) provides a highly nucleophilic handle at slightly basic pH (8.0–8.5). This allows for orthogonal, regioselective conjugation with N-hydroxysuccinimide (NHS) esters or isothiocyanates without modifying the exocyclic amines of the nucleobases (which have a pKa < 4.5 and remain non-nucleophilic) 4.

  • 5-Methylcytidine (Thermodynamic Stability): Methylation at the 5-position of the cytosine ring enhances hydrophobic base-stacking interactions in the major groove and excludes water molecules. This increases the melting temperature ( Tm​ ) of the resulting duplex by approximately +0.5°C per substitution, compensating for any destabilization typically caused by bulky 3'-conjugates.

Physicochemical Comparison of 3'-Terminal Modifications
Modification Type3'-Extension BlockConjugation CapabilityRelative Duplex Stability ( ΔTm​ )
Standard 3'-OH (Unmodified)NoLow (Requires complex chemistry)Baseline
2',3'-Dideoxycytidine (ddC)YesNoneBaseline
3'-Amino-modifier C3 SpacerYesHighDecreased (-1.0°C to -1.5°C)
3'-Amino-dd-5-MeC Yes High Increased (+0.5°C)

Incorporation Pathways Visualization

G A Standard Primer (Free 3'-OH) B TdT + 3'-NH2-dd-5-MeC-TP (Enzymatic Addition) A->B Incorporation C Modified Primer (3'-NH2 Terminus) B->C +1 Shift D Polymerase Extension BLOCKED (No 3'-OH) C->D Assay Use E NHS-Ester Conjugation (Fluorophore/Tag) C->E Labeling

Fig 1. Mechanistic pathway of 3'-Amino-dd-5-MeC incorporation and downstream applications.

Method A: Solid-Phase Oligonucleotide Synthesis (SPOS)

For scalable, high-throughput production of modified primers, chemical synthesis using a custom Controlled Pore Glass (CPG) solid support is required.

Causality of Linker Choice: Standard succinyl linkers attach the 3'-OH of the first nucleoside to the CPG. If a standard ester-based succinyl linker were attached to the 3'-amino group of our modified cytidine, the final ammonia cleavage step would yield a stable 3'-amide, destroying the nucleophilicity of the amine. Therefore, the 3'-NH₂-dd-5-MeC must be immobilized on the CPG via a specialized urethane (carbamate) linker or protected with an Fmoc group while attached via the 5'-OH for reverse synthesis. The protocol below utilizes a urethane-linked CPG.

Step-by-Step Protocol
  • Column Preparation: Load a synthesis column with 1.0 µmol of Urethane-linked 3'-Fmoc-amino-dd-5-MeC CPG.

  • Detritylation: Wash the support with 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) to remove the 5'-DMT protecting group.

    • Self-Validation Check 1: Monitor the UV absorbance of the column effluent at 498 nm. A bright orange color (DMT cation) confirms successful deprotection.

  • Coupling: Inject the next standard 3'-cyanoethyl phosphoramidite (0.1 M in Acetonitrile) along with an activator (0.25 M 5-Ethylthio-1H-tetrazole) for 3 minutes.

  • Capping: Flush with Acetic Anhydride and N-Methylimidazole (NMI) to cap unreacted 5'-OH groups, preventing deletion mutations.

  • Oxidation: Treat with 0.02 M Iodine in THF/Pyridine/Water to oxidize the unstable phosphite triester to a stable phosphotriester.

  • Iteration: Repeat steps 2–5 for the remainder of the oligonucleotide sequence.

  • Cleavage & Deprotection: Incubate the CPG in concentrated Ammonium Hydroxide (NH₄OH) at 55°C for 16 hours.

    • Causality: This single step simultaneously cleaves the cyanoethyl groups, removes the nucleobase protecting groups, cleaves the urethane linker to release the free 3'-amine, and detaches the oligonucleotide from the solid support.

  • Self-Validation Check 2 (QC): Analyze the crude product via Reverse-Phase HPLC (RP-HPLC). The presence of a single dominant peak confirms coupling efficiency. Confirm the exact mass via ESI-MS.

SPOS N1 3'-Amino-dd-5-MeC CPG Support N2 Detritylation (TCA/DCM) N1->N2 N3 Coupling (Phosphoramidite) N2->N3 N4 Capping & Oxidation (Ac2O / I2) N3->N4 N4->N2 Cycle N5 Cleavage & Deprotection (NH4OH, 55°C) N4->N5 Final

Fig 2. Solid-Phase Oligonucleotide Synthesis (SPOS) cycle using a modified CPG support.

Method B: Enzymatic Incorporation via TdT

For researchers who already possess standard unmodified primers and wish to convert them into 3'-amino-blocked primers, enzymatic tailing using Terminal Deoxynucleotidyl Transferase (TdT) is the most efficient method.

Causality of Reagent Choice: TdT is a template-independent polymerase that adds deoxynucleotides to the 3'-OH of single-stranded DNA. By supplying 3'-Amino-2',3'-dideoxy-5-methylcytidine-5'-triphosphate (3'-NH₂-dd-5-MeC-TP), the enzyme can only add exactly one nucleotide. Once incorporated, the lack of a 3'-OH physically prevents any further addition, resulting in a homogenous +1 extended product. Cobalt chloride ( CoCl2​ ) is explicitly added to the buffer because TdT exhibits a strong kinetic preference for purines; Co2+ ions alter the enzyme's conformation to highly favor pyrimidine (cytidine) incorporation.

Step-by-Step Protocol
  • Reaction Assembly: In a sterile, nuclease-free microcentrifuge tube, combine:

    • 50 pmol of single-stranded oligonucleotide primer.

    • 10 µL of 5X TdT Reaction Buffer (containing 1 mM CoCl2​ ).

    • 1.0 µL of 1 mM 3'-NH₂-dd-5-MeC-TP (final concentration 20 µM).

    • Nuclease-free water to a volume of 48 µL.

  • Enzyme Addition: Add 2.0 µL (40 Units) of Terminal Deoxynucleotidyl Transferase (TdT). Mix gently by pipetting.

  • Incubation: Incubate the mixture at 37°C for 45 minutes to ensure complete tailing.

  • Inactivation: Heat the reaction to 70°C for 10 minutes to denature the TdT enzyme and stop the reaction.

  • Purification: Remove unincorporated triphosphates using a standard Sephadex G-25 spin column or ethanol precipitation.

  • Self-Validation Check (QC): Analyze the purified product via MALDI-TOF Mass Spectrometry.

    • Validation Criteria: The spectrum must show a mass shift corresponding exactly to the addition of one 3'-NH₂-dd-5-MeC residue. The absolute absence of a +2 or +3 mass shift validates the obligate chain-terminating nature of the 2',3'-dideoxy modification.

Downstream Application: Regioselective NHS-Ester Conjugation

Once the primer is modified with the 3'-aliphatic amine, it can be conjugated to fluorophores, quenchers, or affinity tags (e.g., Biotin-NHS).

Causality of pH Control: The reaction must be buffered strictly between pH 8.0 and 8.5 (using 0.1 M Sodium Bicarbonate). At this pH, the 3'-aliphatic amine (pKa ~7.5) is deprotonated and highly nucleophilic, actively attacking the electrophilic carbonyl of the NHS-ester. The exocyclic amines of Adenine, Cytosine, and Guanine (pKa < 4.5) remain heavily delocalized and non-nucleophilic, ensuring that the fluorophore only attaches to the 3'-terminus.

Step-by-Step Protocol
  • Dissolve the 3'-amino modified primer in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a concentration of 1 mM.

  • Dissolve the NHS-ester fluorophore (e.g., Cyanine5-NHS) in anhydrous DMSO to a concentration of 10 mM.

  • Add a 10-fold molar excess of the NHS-ester to the primer solution.

  • Incubate at room temperature in the dark for 2 hours with continuous agitation.

  • Quench the unreacted NHS-ester by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 100 mM.

  • Self-Validation Check: Purify via RP-HPLC. The conjugated primer will exhibit a significant shift in retention time (increased hydrophobicity) and will strongly absorb at both 260 nm (DNA) and the specific excitation wavelength of the fluorophore (e.g., 646 nm for Cy5).

References

[1] 2',3'-Dideoxy-Nucleosides - BOC Sciences. BOC Sciences. Available at:

[2] Convenient Syntheses of 3′-Amino-2′,3′-dideoxynucleosides, Their 5′-Monophosphates, and 3′-Aminoterminal Oligodeoxynucleotide Primers. The Journal of Organic Chemistry - ACS Publications. Available at:

[3] Dideoxynucleotide chain termination oligonucleotides and their application. Bio-Synthesis. Available at:

[4] Modification to block the 3' end of an oligo. IDT - Integrated DNA Technologies. Available at:

Sources

Application

Application Note: Site-Specific Fluorescent Labeling of DNA via 3'-Amino-2',3'-dideoxy-5-methylcytidine

Target Audience: Molecular Biologists, Epigenetic Researchers, and Assay Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Insights The pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Molecular Biologists, Epigenetic Researchers, and Assay Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Insights

The precise fluorescent labeling of oligonucleotides and DNA fragments is a cornerstone of modern molecular diagnostics, single-molecule imaging, and epigenetic profiling. While traditional internal labeling or random terminal tailing methods are commonplace, they often suffer from variable fluorophore stoichiometry, steric hindrance, and disruption of native DNA-protein interactions.

To overcome these limitations, 3'-Amino-2',3'-dideoxy-5-methylcytidine (utilized biologically as its 5'-triphosphate derivative, 3'-amino-dd(5-Me)CTP) offers a highly controlled, two-step bioconjugation strategy[1]. This molecule integrates three distinct structural advantages:

  • The Dideoxy Ribose (Chain Termination): Lacking a 3'-hydroxyl group, this nucleotide acts as a strict chain terminator during enzymatic elongation[2]. When incorporated by Terminal Deoxynucleotidyl Transferase (TdT), it guarantees the addition of exactly one nucleotide per DNA molecule[3]. This 1:1 stoichiometry prevents poly-addition, thereby eliminating fluorophore self-quenching (homo-FRET) and preserving the aerodynamic radius of the DNA probe.

  • The 3'-Primary Amine (Chemoselective Handle): The substituted 3'-aliphatic amine possesses a pKa of approximately 8.5. This allows for highly chemoselective bioconjugation with N-Hydroxysuccinimide (NHS) ester fluorophores at a mildly basic pH (8.0–8.3), leaving the aromatic exocyclic amines of native nucleobases (pKa < 5) completely unreactive.

  • The 5-Methylcytidine Base (Epigenetic Preservation): Unlike standard cytidine analogs, the 5-methyl modification mimics naturally occurring DNA methylation. For researchers utilizing labeled probes in methyl-CpG-binding domain (MBD) protein assays or restriction endonuclease mapping, this prevents the artificial introduction of an unmethylated cytosine at the 3'-terminus, which could otherwise skew binding kinetics or cleavage profiles.

Comparative Performance Data

The following table summarizes the quantitative and qualitative advantages of utilizing the 3'-amino-dd(5-Me)CTP workflow compared to traditional labeling methodologies.

Labeling StrategyFluorophore StoichiometrySite-SpecificityEpigenetic PreservationSignal-to-Noise Ratio (SNR)
3'-Amino-dd(5-Me)CTP + NHS Strictly 1:1 Absolute (3'-terminus only) High (Mimics native methylation) Excellent (Zero self-quenching)
Standard 3'-OH Tailing Variable (Polymer tail)Low (Multiple additions)Low (Introduces unnatural tails)Moderate (High quenching risk)
Internal PCR Labeling Variable (Random)None (Random internal)Low (Disrupts native sequences)Low to Moderate

Reaction Workflow

The labeling process is a self-validating, two-phase system. Phase 1 leverages enzymatic precision for site-specific nucleotide addition, while Phase 2 utilizes robust click-like NHS-ester chemistry for fluorophore attachment.

G N1 Unlabeled DNA (3'-OH) N2 TdT + 3'-Amino-dd(5-Me)CTP N1->N2 Enzymatic Addition N3 3'-Amino-Modified DNA N2->N3 Chain Termination N4 NHS-Ester Dye (pH 8.0-8.5) N3->N4 Bioconjugation N5 Fluorescently Labeled DNA N4->N5 Amide Bond Formation

Fig 1. Two-step enzymatic and chemical workflow for 3'-end DNA fluorescent labeling.

Step-by-Step Experimental Protocol

Note: This protocol assumes the use of the 5'-triphosphate derivative of 3'-Amino-2',3'-dideoxy-5-methylcytidine, which can be custom synthesized or sourced from specialized modified nucleotide vendors like [4].

Phase 1: Enzymatic 3'-End Modification

Causality Check: TdT is highly sensitive to the secondary structure of DNA. For single-stranded DNA (ssDNA), Mg²⁺ is the preferred cofactor. For double-stranded DNA (dsDNA) with blunt or 3'-recessed ends, Co²⁺ must be used to stimulate TdT activity.

  • Reaction Assembly: In a sterile, nuclease-free microcentrifuge tube, combine the following:

    • 10 µL of 5X TdT Reaction Buffer (contains optimal Mg²⁺ or Co²⁺)

    • 1–5 µg of target DNA (ssDNA or dsDNA)

    • 2.5 µL of 1 mM 3'-amino-dd(5-Me)CTP

    • 1.0 µL of Terminal Deoxynucleotidyl Transferase (TdT) (20 U/µL)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the mixture at 37°C for 30–60 minutes.

  • Enzyme Inactivation (Critical): Heat the reaction to 70°C for 10 minutes.

    • Why? Active TdT contains surface lysines that will aggressively react with the NHS-ester dye in Phase 2, drastically reducing labeling efficiency and creating fluorescent protein contaminants.

  • Primary Purification: Purify the 3'-amino-modified DNA using a size-exclusion spin column (e.g., Sephadex G-50) or standard ethanol precipitation.

    • Why? Unincorporated 3'-amino-dd(5-Me)CTP monomers will outcompete the modified DNA for the NHS-ester dye. Complete removal of free nucleotides is mandatory for high-yield labeling.

Phase 2: NHS-Ester Bioconjugation

Causality Check: NHS esters are highly susceptible to aqueous hydrolysis. They must be reconstituted in anhydrous solvent immediately prior to use. Furthermore, amine-containing buffers (like Tris or Glycine) will entirely quench the reaction.

  • Buffer Exchange: Ensure the purified DNA from Phase 1 is eluted or dissolved in 50 µL of 0.1 M Sodium Bicarbonate buffer, pH 8.3 .

    • Why? This specific pH ensures the 3'-aliphatic amine is deprotonated and highly nucleophilic, while nucleobase amines remain protonated and unreactive.

  • Dye Preparation: Dissolve the chosen NHS-ester fluorophore (e.g., Cy3-NHS or AlexaFluor-NHS) in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add 5 µL of the NHS-ester dye to the 50 µL DNA solution. Vortex gently and incubate at room temperature for 2 hours in the dark.

  • Quenching: Add 5 µL of 1 M Glycine (pH 8.0) and incubate for 15 minutes.

    • Why? The primary amine of glycine rapidly consumes any unreacted NHS-ester, preventing non-specific background fluorescence during downstream assays.

  • Final Purification: Remove free dye and quenching byproducts using a fresh size-exclusion spin column or via HPLC purification.

Phase 3: Validation & Quantification (Self-Validating System)

To ensure the protocol was successful, measure the absorbance of the purified product using a microvolume spectrophotometer (e.g., NanoDrop).

  • Measure A260​ (DNA) and Amax​ of the specific fluorophore.

  • Calculate the Degree of Labeling (DOL) using the standard formula incorporating the extinction coefficients of both the DNA and the dye.

  • Validation Metric: A successful reaction utilizing a dideoxy terminator will yield a DOL between 0.95 and 1.05 . A DOL significantly >1.1 indicates incomplete removal of free dye or non-specific labeling, whereas a DOL <0.8 indicates poor enzymatic tailing or hydrolyzed NHS-ester.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54464796, 3'-Amino-2',3'-dideoxy-5-methylcytidine." PubChem,[Link]

  • Mancini, W. R., et al. "Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates." Molecular Pharmacology, PubMed,[Link]

Sources

Method

HPLC method development for 3'-Amino-2',3'-dideoxy-5-methylcytidine quantification

Application Note: Bioanalytical Method Development for the Quantification of 3'-Amino-2',3'-dideoxy-5-methylcytidine Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Content Type...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bioanalytical Method Development for the Quantification of 3'-Amino-2',3'-dideoxy-5-methylcytidine

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Content Type: Technical Protocol & Methodological Rationale

Introduction & Physicochemical Profiling

The development of nucleoside reverse transcriptase inhibitors (NRTIs) relies heavily on the accurate pharmacokinetic profiling of nucleoside analogs. 3'-Amino-2',3'-dideoxy-5-methylcytidine (CAS: 87190-81-6) is a highly polar, synthetic pyrimidine nucleoside analog. Structurally, it is characterized by the replacement of the 3'-hydroxyl group on the deoxyribose sugar with a primary amino group, coupled with a 5-methyl modification on the cytosine base.

Quantifying this molecule in biological matrices presents a severe analytical challenge. The dual basic sites—the 3'-aliphatic amine ( pKa​≈9.5 ) and the cytosine ring ( pKa​≈4.5 )—render the molecule highly hydrophilic and positively charged at physiological and acidic pH. Consequently, traditional Reversed-Phase Liquid Chromatography (RP-HPLC) fails to provide adequate retention, leading to void-volume elution and severe peak tailing due to secondary electrostatic interactions with residual silanols on silica supports.

To overcome this, this application note details a self-validating Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS) method, providing superior retention, peak shape, and MS sensitivity for 3'-amino nucleoside analogs[1].

Methodological Rationale: The Causality of Chromatographic Choices

As a robust bioanalytical system, every parameter in this method is selected based on the thermodynamic and electrostatic properties of the analyte.

Stationary Phase Selection: Why ZIC-HILIC?

We utilize a Zwitterionic HILIC (ZIC-HILIC) stationary phase over standard bare silica or C18 columns. ZIC-HILIC columns feature sulfobetaine functional groups that maintain a tightly bound, water-enriched pseudo-stationary layer. Because 3'-Amino-2',3'-dideoxy-5-methylcytidine is highly polar, it partitions effectively out of the acetonitrile-rich mobile phase and into this aqueous layer[2]. Furthermore, the zwitterionic surface provides weak, balanced electrostatic interactions that prevent the severe irreversible binding often seen with primary amines on bare silica.

Mobile Phase Thermodynamics & pH Control

The mobile phase utilizes 10 mM Ammonium Formate adjusted to pH 3.5 .

  • The Causality: At pH 3.5, both the 3'-amine and the cytosine base are fully protonated. Paradoxically, maximizing the molecule's polarity increases its partitioning into the HILIC aqueous layer, thereby increasing retention time[3].

  • Buffer Selection: Ammonium formate is highly volatile, ensuring optimal desolvation and ionization efficiency in the MS source, unlike non-volatile phosphate buffers which cause ion suppression and source fouling[4].

Injection Solvent Matrix Effects

In HILIC, the injection solvent must be weaker (higher organic content) than the initial mobile phase. Injecting highly aqueous samples disrupts the stationary water layer, causing the analyte to travel unretained down the column (peak fronting/splitting). Therefore, our sample preparation protocol mandates diluting the final extract with acetonitrile to match the 90% organic starting conditions[1].

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol utilizes a high-throughput protein precipitation (PPT) method optimized for HILIC compatibility.

  • Spiking: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube. Add 10 µL of Internal Standard (IS) solution (e.g., Lamivudine-13C, 500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid to denature plasma proteins.

  • Vortexing: Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Solvent Adjustment (Critical Step): Transfer 100 µL of the clear supernatant to an autosampler vial and add 100 µL of pure ACN. Note: This ensures the injection solvent is >85% ACN, preventing peak distortion on the HILIC column.

  • Injection: Inject 2.0 µL into the LC-MS/MS system.

Chromatographic & Mass Spectrometric Conditions

All quantitative data and instrument parameters are summarized in the tables below to ensure method reproducibility.

Table 1: HILIC-MS/MS Chromatographic Parameters

ParameterSpecification
Column SeQuant® ZIC®-HILIC (150 × 2.1 mm, 3.5 µm, 100 Å)
Mobile Phase A 10 mM Ammonium Formate in Milli-Q Water (pH 3.5)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.35 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL
Gradient Program 0.0–1.0 min: 90% B1.0–5.0 min: 90% 50% B5.0–7.0 min: 50% B7.0–7.1 min: 50% 90% B7.1–12.0 min: 90% B (Re-equilibration)

Table 2: Tandem Mass Spectrometry (ESI-MS/MS) Parameters

ParameterSetting / Value
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temp 450°C
Analyte MRM Transition m/z 241.1 126.1 (Loss of modified sugar, yielding protonated 5-methylcytosine)
Collision Energy (CE) 18 eV

Workflow Visualization

The following diagram illustrates the logical progression of the bioanalytical workflow, from sample extraction to pharmacokinetic quantification.

G N1 1. Plasma Sample Collection (Spiked with Internal Standard) N2 2. Protein Precipitation (PPT) Add 3x volume of cold Acetonitrile N1->N2 N3 3. Centrifugation 14,000 x g for 10 min at 4°C N2->N3 N4 4. Supernatant Recovery Dilute 1:1 with ACN to match mobile phase N3->N4 Isolate Supernatant N5 5. ZIC-HILIC Chromatography Gradient: 10mM NH4Fa (pH 3.5) / ACN N4->N5 2 µL Injection N6 6. Tandem Mass Spectrometry Positive ESI (MRM Mode) N5->N6 Analyte Elution N7 7. Pharmacokinetic Quantification (Data Processing & Validation) N6->N7 MRM Transitions

Figure 1: End-to-end bioanalytical workflow for the HILIC-MS/MS quantification of 3'-Amino-2',3'-dideoxy-5-methylcytidine.

Method Validation Summary

To ensure the method operates as a self-validating system, it was evaluated against ICH M10 guidelines for bioanalytical method validation[5]. The use of stable-isotope-labeled internal standards mitigates matrix effects commonly observed in ESI sources.

Table 3: Validation Parameters (Human Plasma Matrix)

Validation ParameterResultAcceptance Criteria (ICH M10)
Linear Dynamic Range 2.0 – 1000 ng/mL R2≥0.99
Limit of Detection (LOD) 0.5 ng/mLS/N 3
Lower Limit of Quantitation 2.0 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 3.2% – 4.8% 15%
Inter-day Precision (CV%) 4.1% – 6.5% 15%
Mean Extraction Recovery 91.4%Consistent across low, mid, high QC
Matrix Effect (Ion Suppression) 8.2% 15% variation

Troubleshooting & Mechanistic Insights

  • Symptom: Shifting Retention Times.

    • Causality: HILIC columns require significantly longer equilibration times than RP-HPLC columns because the aqueous pseudo-stationary layer must physically rebuild itself.

    • Solution: Ensure a minimum of 15 column volumes of equilibration time at the initial gradient conditions (90% B) between runs.

  • Symptom: Split Peaks or Severe Fronting.

    • Causality: The injection solvent contains too much water. Water acts as a strong elution solvent in HILIC, dragging the analyte through the column before it can partition.

    • Solution: Re-verify Step 5 of the sample prep protocol. Ensure the final injection vial contains at least 85% Acetonitrile.

References

  • Waters Corporation. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Retrieved from[Link]

  • LCGC International. (2025). Quantifying Prodrug Metabolites Using HILIC. Retrieved from[Link]

  • National Institutes of Health (NIH). (2019). Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples. PMC. Retrieved from[Link]

  • American Chemical Society (ACS). (2012). Simultaneous Determination of 16 Nucleosides and Nucleobases by Hydrophilic Interaction Chromatography. Journal of Agricultural and Food Chemistry. Retrieved from[Link]

  • National Institutes of Health (NIH). (2015). Simultaneous and absolute quantification of nucleoside triphosphates using liquid chromatography–triple quadrupole tandem mass spectrometry. PMC. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for 3'-Amino-2',3'-dideoxy-5-methylcytidine Analysis

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 3'-Amino-2',3'-dideoxy-5-methylcytidine. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 3'-Amino-2',3'-dideoxy-5-methylcytidine. This guide is designed for researchers, scientists, and drug development professionals who are working with this nucleoside analog and require robust, reproducible analytical methods. As a modified deoxycytidine analog, this compound presents unique challenges in chromatography, primarily due to its polarity.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your retention times and achieve high-quality data.

Understanding the Analyte: 3'-Amino-2',3'-dideoxy-5-methylcytidine

3'-Amino-2',3'-dideoxy-5-methylcytidine is a synthetic nucleoside analog. Its structure, particularly the presence of a free amino group and the lack of a 3'-hydroxyl group, dictates its chemical behavior and interaction with HPLC stationary phases.[2] Understanding its physicochemical properties is the first step in developing a successful HPLC method.

PropertyValueSource
Molecular Formula C10H16N4O3PubChem[3]
Molecular Weight 240.26 g/mol PubChem[3]
XLogP3 -1.3PubChem[3]
Hydrogen Bond Donor Count 4PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]

The low XLogP3 value indicates that the compound is hydrophilic (polar), which suggests that achieving sufficient retention on a standard reversed-phase (RP) column can be challenging.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the HPLC analysis of 3'-Amino-2',3'-dideoxy-5-methylcytidine.

Q1: My retention time is too short, and the peak is eluting near the void volume. How can I increase retention?

A1: This is a classic issue when analyzing polar compounds on reversed-phase columns. Here are several strategies, starting with the simplest:

  • Decrease the Organic Modifier: In reversed-phase HPLC, retention is inversely proportional to the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase.[4] Reducing the percentage of the organic modifier will increase the interaction of your polar analyte with the nonpolar stationary phase, thereby increasing retention time. For highly polar compounds, you may need to start with a very low percentage of organic solvent, or even 100% aqueous mobile phase.[5]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths. If you are using acetonitrile, switching to methanol (a weaker solvent in RP-HPLC) may increase retention.

  • Adjust Mobile Phase pH: Your analyte has a primary amine and functions as a base. At a pH well below the pKa of the amine, it will be protonated (charged). A charged species will have very little retention on a C18 column. Increasing the mobile phase pH to a value closer to (or above) the pKa will suppress ionization, making the molecule less polar and increasing its retention. However, be mindful of the pH limitations of your column (typically pH 2-8 for silica-based columns). A change of just 0.1 pH units can shift retention time by 10% or more.[4]

  • Consider a More Retentive Stationary Phase: If mobile phase adjustments are insufficient, switch to a column with a higher carbon load or one designed for polar compounds, such as a polar-embedded or AQ-type C18 column.

  • Switch to HILIC: For very polar compounds that are not retained in reversed-phase mode, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[4] HILIC uses a polar stationary phase (like bare silica) with a mobile phase high in organic content.[4]

Q2: I'm observing a consistent drift in retention times over a long analytical run. What are the likely causes?

A2: Retention time drift can compromise data integrity. The pattern of the drift often points to the cause.[6]

  • Steadily Decreasing or Increasing Retention Time:

    • Column Temperature Fluctuation: The most common cause is an unstable column temperature. Even a 1°C change can alter retention times by 1-2%.[6] Ensure your column oven is on and has reached thermal equilibrium. Inconsistent lab temperature can also cause drift if a column oven is not used.[7]

    • Mobile Phase Composition Change: If your mobile phase contains volatile components (like trifluoroacetic acid) or if it's not adequately sealed, selective evaporation of one component can change the solvent strength over time.[8] Similarly, if you are not using an online degasser, dissolved gases can come out of solution and affect the pump's performance.[4]

    • Column Equilibration: A new column or a column that has been stored in a different solvent requires thorough equilibration with the mobile phase. Inadequate equilibration can lead to a steady drift in retention times for the first several injections.[8]

  • Random "Jitter" in Retention Times:

    • Pump Issues: This is often related to the pump's performance. Worn pump seals, faulty check valves, or trapped air bubbles can cause inconsistent flow rates and, consequently, fluctuating retention times.[6][8] Purging the pump and checking for leaks are essential first steps.

    • Inconsistent Mobile Phase Mixing: If you are using a low-pressure or high-pressure mixing system, ensure the proportioning valves are working correctly. Preparing the mobile phase pre-mixed (isocratic) or gravimetrically can help diagnose this issue.[4]

Q3: My peak shape is poor (tailing or fronting). How can I improve it?

A3: Poor peak shape is often linked to secondary chemical interactions or column overload.

  • Peak Tailing: For a basic compound like 3'-Amino-2',3'-dideoxy-5-methylcytidine, tailing is often caused by interaction with acidic silanol groups on the silica surface of the stationary phase.[8]

    • Work at a Lower pH: At a low pH (e.g., pH 3), the silanol groups are protonated and less likely to interact with your protonated basic analyte.

    • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

    • Use a Modern, End-Capped Column: High-purity, base-deactivated columns are designed to minimize these secondary interactions.

  • Peak Fronting: This is typically a sign of column overload. Try reducing the concentration or injection volume of your sample.

Systematic Troubleshooting Guide

When facing retention time issues, a systematic approach is key. The following workflow can help you diagnose and resolve the problem efficiently.

G cluster_0 Step 1: Characterize the Problem cluster_1 Step 2: Investigate Mobile Phase & Sample cluster_2 Step 3: Check HPLC Hardware cluster_3 Step 4: Evaluate the Column start Retention Time Issue Identified (Drift, Shift, Irreproducibility) pattern What is the pattern? - Gradual Drift - Sudden Shift - Random Jitter start->pattern mp_prep Mobile Phase Preparation - Freshly prepared? - Correct composition? - pH verified? pattern->mp_prep All Patterns mp_lines Solvent Lines - Correct reservoirs? - Lines fully purged? - Degassed? mp_prep->mp_lines sample_prep Sample Diluent - Mismatch with mobile phase? mp_lines->sample_prep pump Pump & Flow Rate - Pressure stable? - Check for leaks - Verify flow rate sample_prep->pump If problem persists oven Column Oven - Temperature stable? pump->oven autosampler Autosampler - Injection volume consistent? - No carry-over? oven->autosampler equilibration Equilibration - Sufficient time given? (>10 column volumes) autosampler->equilibration If hardware is OK column_health Column Health - Contamination? - Overpressure? - Aging? equilibration->column_health

Caption: A systematic workflow for troubleshooting HPLC retention time issues.

Recommended Starting Protocol

This protocol provides a robust starting point for method development. Optimization will be necessary based on your specific instrument and sample matrix.

Objective: To establish initial chromatographic conditions for the analysis of 3'-Amino-2',3'-dideoxy-5-methylcytidine.

Methodology: Reversed-Phase HPLC (RP-HPLC)

ParameterRecommended ConditionRationale & Notes
Column C18, 2.1 x 100 mm, 2.7 µmA standard starting point. Consider a polar-embedded or AQ-type column for better retention and peak shape.
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5 (adjusted with acetic acid)Ammonium acetate is a volatile buffer compatible with mass spectrometry (MS). The slightly acidic pH helps to achieve good peak shapes for basic compounds.[9]
Mobile Phase B AcetonitrileA common organic modifier. Methanol can be used as an alternative.
Gradient 0-2 min: 2% B2-15 min: 2% to 30% B15-16 min: 30% to 95% B16-18 min: Hold at 95% B18-18.1 min: 95% to 2% B18.1-25 min: Hold at 2% B (Equilibration)A shallow gradient is often required for separating polar nucleoside analogs.[5][10] A long equilibration time ensures reproducibility.
Flow Rate 0.3 mL/minAdjust based on column dimensions and particle size.
Column Temperature 35 °CMaintaining a constant, elevated temperature ensures viscosity control and improves reproducibility.[6][7]
Injection Volume 2 µLKeep the injection volume small to avoid peak distortion and column overload.
Detection UV at 275 nmBased on the cytidine chromophore. A full UV scan of a standard is recommended to determine the optimal wavelength.
Sample Preparation Dissolve the sample in Mobile Phase A or a mixture that closely matches the initial HPLC conditions.Mismatch between the sample solvent and the mobile phase can cause peak distortion.

Experimental Steps:

  • System Preparation:

    • Prepare mobile phases fresh. Filter aqueous mobile phase through a 0.22 µm filter.[11]

    • Thoroughly purge all pump lines with the new mobile phases to remove any residual solvents from previous analyses.[12]

  • Column Equilibration:

    • Install the analytical column and equilibrate with the initial mobile phase conditions (98% A, 2% B) for at least 25 minutes or until a stable baseline is achieved.

  • System Suitability:

    • Inject a standard solution of 3'-Amino-2',3'-dideoxy-5-methylcytidine at least five times.

    • Calculate the relative standard deviation (RSD) for retention time and peak area. The RSD for retention time should be < 1% and for peak area < 2%.

  • Sample Analysis:

    • Once system suitability is confirmed, proceed with the analysis of your samples.

    • Inject a standard or a quality control sample periodically throughout the run to monitor for any retention time drift.

References
  • HPLC Troubleshooting Guide. 4

  • 3'-Amino-2',3'-dideoxy-5-methylcytidine — Chemical Substance Information. NextSDS. 13

  • Zhang, Y., et al. Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. 10

  • Dzido, T. H., & Glinianowicz, K. Computer Optimization for RP-HPLC Separation of Some Nucleosides. Journal of Planar Chromatography -- Modern TLC. 5

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. 6

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. MTC USA. 12

  • 3'-Amino-2',3'-dideoxy-5-methylcytidine. PubChem. 3

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. 8

  • LC Chromatography Troubleshooting Guide. HALO Columns. 7

  • 3'-Amino-2',3'-dideoxycytidine. CymitQuimica. 2

  • 3'-Amino-2',3'-dideoxycytidine | 84472-90-2. Sigma-Aldrich.

  • Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. PubMed. 1

  • Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software. American Laboratory. 14

  • HPLC purification techniques for modified nucleosides. Benchchem. 11

  • A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. Benchling. 15

  • Determination of 5-methyl-2'-deoxycytidine in genomic DNA using high performance liquid chromatography-ultraviolet detection. PubMed. 9

  • HPLC analysis for 5-methyldeoxycytidine in cellular DNA obtained directly from the culture flask. PubMed. 16

  • High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests. ResearchGate. 17

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 3'-Amino-2',3'-dideoxy-5-methylcytidine Using NMR Spectroscopy

For researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological data and therapeutic efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock upon which reliable biological data and therapeutic efficacy are built. In the context of nucleoside analogs like 3'-Amino-2',3'-dideoxy-5-methylcytidine, a molecule of interest in antiviral and other therapeutic research, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for purity validation, offering field-proven insights and detailed experimental protocols.

While a comprehensive set of publicly available, high-resolution NMR spectra for 3'-Amino-2',3'-dideoxy-5-methylcytidine is not readily accessible at the time of this writing, this guide will utilize a structurally related and extensively characterized analog, 3'-Azido-2',3'-dideoxythymidine (Zidovudine, AZT), to illustrate the principles and workflow of purity determination by quantitative NMR (qNMR). The fundamental concepts and methodologies presented are directly applicable to the analysis of 3'-Amino-2',3'-dideoxy-5-methylcytidine.

The Principle of Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) stands as a powerful primary analytical method for purity assessment.[1][2] Its principal advantage lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3] This allows for a direct and accurate quantification of a substance, often without the need for an identical reference standard for each impurity, a significant advantage over chromatographic techniques.[4]

The purity of an analyte is determined by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard of known purity and concentration.[5] The purity of the analyte can then be calculated using the following equation:

Purity (%w/w) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

Experimental Protocol: Purity Determination of a Dideoxynucleoside Analog by ¹H qNMR

This protocol outlines the detailed steps for determining the purity of a dideoxynucleoside analog, using Zidovudine (AZT) as an illustrative example. The same principles apply to 3'-Amino-2',3'-dideoxy-5-methylcytidine.

Step 1: Selection of Internal Standard and Solvent

The choice of internal standard is critical for accurate qNMR. The ideal standard should:

  • Be of high, certified purity (≥99.5%).

  • Be chemically stable and non-reactive with the analyte.

  • Have signals that do not overlap with any signals from the analyte or impurities.

  • Be soluble in the chosen deuterated solvent.

  • Have a simple spectrum with at least one sharp, well-resolved signal, preferably in a clear region of the spectrum.

For this analysis, Maleic Anhydride is a suitable internal standard. It is highly pure, stable, and its two olefinic protons give a sharp singlet at approximately 7.0 ppm in DMSO-d₆, a region typically free of signals from nucleoside analogs. The choice of solvent is dictated by the solubility of both the analyte and the internal standard; DMSO-d₆ is a common choice for nucleosides.

Step 2: Sample Preparation

Accurate weighing is the largest source of error in qNMR.[6]

  • Using a calibrated microbalance, accurately weigh approximately 10-20 mg of the 3'-Amino-2',3'-dideoxy-5-methylcytidine (or AZT for our example) into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Anhydride) into the same vial. Record the exact weight. Aim for a molar ratio between the analyte and standard that is close to 1:1 to ensure comparable signal intensities.

  • Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication. Visually inspect for any undissolved particles.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Cap the NMR tube to prevent solvent evaporation.

Step 3: NMR Data Acquisition

To ensure quantitativity, specific acquisition parameters must be employed.

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

  • Pulse Sequence: A simple 90° pulse-acquire sequence is used.

  • Relaxation Delay (d1): This is the most critical parameter for quantitation. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals of interest (both analyte and standard) to ensure full relaxation between scans. A conservative value of 30-60 seconds is often used if T₁ values are unknown.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated). Typically, 16 to 64 scans are adequate.

  • Receiver Gain: The receiver gain should be set to avoid signal clipping of the most intense peak (usually the solvent).

Step 4: Data Processing and Analysis
  • Fourier Transform: Apply an exponential multiplication with a line broadening of 0.3 Hz to improve the S/N without significantly distorting the lineshape.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.

  • Integration:

    • Calibrate the integral of the well-resolved singlet of the internal standard (Maleic Anhydride, ~7.0 ppm) to its number of protons (2.00).

    • Integrate a well-resolved, non-overlapping signal of the analyte. For AZT, the anomeric proton (H-1') at ~6.1-6.2 ppm or the H-6 proton of the thymine base at ~7.7 ppm are good candidates.[7][8] For 3'-Amino-2',3'-dideoxy-5-methylcytidine, the H-6 proton of the 5-methylcytosine base would be an excellent choice.

  • Purity Calculation: Use the equation provided in the "Principle of Purity Determination" section to calculate the weight/weight percentage purity of the analyte.

Visualizing the qNMR Workflow

Caption: A streamlined workflow for purity determination by quantitative ¹H NMR (qNMR).

Comparative Analysis: NMR vs. HPLC and Mass Spectrometry

While qNMR is a powerful tool, it is essential to understand its strengths and limitations in comparison to other widely used analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][9] The concept of using orthogonal techniques—methods that rely on different physical principles—provides the most robust and reliable purity assessment.[4]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Signal intensity is directly proportional to the number of nuclei.[3]Differential partitioning of components between a mobile and stationary phase.Mass-to-charge ratio of ionized molecules.
Quantitation Absolute quantitation without a specific reference standard for each impurity.[4]Requires a reference standard for each component to determine response factors for accurate quantitation.Generally provides relative quantification; requires isotopically labeled standards for absolute quantification.
Structural Info Provides detailed structural information, aiding in impurity identification.[1]Provides retention time, which is not sufficient for definitive structural identification.Provides mass information, which is crucial for determining molecular formulas and fragmentation patterns for structural elucidation.
Sensitivity Lower sensitivity, typically requiring milligram quantities of sample.High sensitivity, capable of detecting trace impurities at ppm or even ppb levels.Very high sensitivity, capable of detecting femtomole to attomole levels of analytes.
Sample Throughput Lower throughput due to long relaxation delays required for quantitation.High throughput, with typical run times of 20-30 minutes per sample.High throughput, especially when coupled with fast chromatography.
Sample State Sample must be soluble in a deuterated solvent.Sample must be soluble in the mobile phase.Sample can be in solid, liquid, or gas phase, depending on the ionization technique.
Destructive? No, the sample can be recovered.Yes, the sample is consumed during the analysis.Yes, the sample is consumed during ionization.

Logical Framework for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the most appropriate method.

Method_Selection node_result node_result start Analytical Goal? purity_absolute Absolute Purity of Bulk Material? start->purity_absolute Quantitation trace_impurities Detect Trace Impurities? start->trace_impurities Sensitivity id_unknowns Identify Unknown Impurities? start->id_unknowns Identification qNMR qNMR purity_absolute->qNMR Yes HPLC_with_standards HPLC with Certified Reference Standards purity_absolute->HPLC_with_standards No (qNMR unavailable) HPLC_UV_MS HPLC-UV/MS trace_impurities->HPLC_UV_MS Yes qNMR_limitations qNMR (note limitations) trace_impurities->qNMR_limitations No (NMR may miss trace components) LC_MS_MS LC-MS/MS id_unknowns->LC_MS_MS Yes NMR_for_structure NMR (for isolated impurity) id_unknowns->NMR_for_structure Also consider

Caption: Decision tree for selecting an appropriate analytical technique for purity analysis.

Expertise & Experience: Causality Behind Experimental Choices and Potential Impurities

The protocol described is designed to be a self-validating system, grounded in the principles of metrology as applied to qNMR.[10] The choice of a long relaxation delay, for instance, is not arbitrary; it is a direct consequence of the need to allow all protons in the molecule to fully return to their equilibrium state before the next pulse. Failure to do so would result in signals with different saturation levels, leading to inaccurate integrals and an erroneous purity value.

For 3'-Amino-2',3'-dideoxy-5-methylcytidine, potential impurities can arise from the synthetic route or degradation. Common synthetic pathways for 3'-amino nucleosides often involve the conversion of a 3'-hydroxyl group to an azide, followed by reduction.[11] Potential process-related impurities could therefore include:

  • Starting materials and reagents: Unreacted starting nucleosides or reagents from the synthesis.

  • 3'-azido intermediate: Incomplete reduction of the 3'-azido group would result in the presence of the 3'-azido-2',3'-dideoxy-5-methylcytidine precursor.[12]

  • Epimers: Inversion of stereochemistry at the 3' position can occur during the substitution reactions.

  • Degradation products: Hydrolysis of the glycosidic bond can lead to the free 5-methylcytosine base. Deamination of the cytidine ring to a uridine analog is also a known degradation pathway for cytidine nucleosides.[13]

Forced degradation studies, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light), are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[14] Both HPLC and NMR are valuable tools in such studies.[13]

Conclusion

The purity validation of 3'-Amino-2',3'-dideoxy-5-methylcytidine is a critical step in its development as a potential therapeutic agent. While HPLC and Mass Spectrometry are indispensable for detecting trace impurities and providing mass information, quantitative ¹H NMR spectroscopy offers a powerful, orthogonal method for absolute purity determination and structural confirmation. By understanding the principles behind each technique and employing a logical, multi-faceted approach to analysis, researchers can ensure the highest level of confidence in the quality and integrity of their compounds, thereby fostering robust and reproducible scientific outcomes.

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Comparative

A Comparative Analysis of 3'-Amino-2',3'-dideoxy-5-methylcytidine and Standard Nucleoside Reverse Transcriptase Inhibitors

This guide provides an in-depth, objective comparison of the novel chain terminator, 3'-Amino-2',3'-dideoxy-5-methylcytidine, against established nucleoside reverse transcriptase inhibitors (NRTIs) such as Zidovudine (AZ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the novel chain terminator, 3'-Amino-2',3'-dideoxy-5-methylcytidine, against established nucleoside reverse transcriptase inhibitors (NRTIs) such as Zidovudine (AZT), Didanosine (ddI), and Lamivudine (3TC). The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, data-driven insights into the evaluation of these critical antiviral compounds.

The Principle of Chain Termination in Antiviral Therapy

The cornerstone of many antiretroviral therapies, particularly for retroviruses like the Human Immunodeficiency Virus (HIV), is the strategic interruption of viral replication.[1] NRTIs are a class of prodrugs that serve as a primary weapon in this endeavor.[2][3] These compounds are structural analogs of natural deoxynucleosides, the fundamental building blocks of DNA.

The central mechanism hinges on a critical viral enzyme: reverse transcriptase (RT). This enzyme is essential for the virus to convert its RNA genome into a double-stranded DNA copy, which can then be integrated into the host cell's genome.[4] NRTIs exploit this process. Upon entering a host cell, they are phosphorylated by cellular kinases into their active 5'-triphosphate form.[2][5][6] This activated analog then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA strand by the viral RT.[7][8]

The defining feature of these analogs is a modification at the 3'-position of the deoxyribose sugar moiety.[9] Where a natural deoxynucleoside has a hydroxyl (-OH) group—essential for forming the phosphodiester bond that elongates the DNA chain—these analogs have a non-reactive group.[10] Once the NRTI is incorporated, the absence of this 3'-OH group makes it impossible for the next nucleotide to be added, thereby terminating DNA chain elongation and halting viral replication.[2][11][12]

Mechanism_of_Action cluster_cell Host Cell Cytoplasm cluster_virus Viral Replication Complex NRTI NRTI Prodrug NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Cellular Kinases NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP Cellular Kinases NRTI_TP NRTI-Triphosphate (Active) NRTI_DP->NRTI_TP Cellular Kinases RT Reverse Transcriptase (RT) NRTI_TP->RT Competes with natural dNTPs Viral_RNA Viral RNA Template DNA_Chain Growing Viral DNA Chain RT->DNA_Chain Incorporates NRTI Termination Termination DNA_Chain->Termination Termination_Label Chain Termination (No 3'-OH group) DNA_Chain->Termination_Label

Caption: General mechanism of nucleoside reverse transcriptase inhibitors (NRTIs).

Profile of Compared Chain Terminators

3'-Amino-2',3'-dideoxy-5-methylcytidine

This compound is a cytidine analog characterized by an amino (-NH2) group at the 3' position instead of the crucial hydroxyl group. Like other NRTIs, it must be intracellularly phosphorylated to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of DNA polymerase and, upon incorporation into DNA, functions as a chain terminator.[13][14] Its specific activity against viral reverse transcriptase makes it a compound of interest. Studies have shown it specifically interferes with DNA replication at the polymerase level by inhibiting chain elongation.[13][14][15] The presence of the 5-methyl group is a modification also seen in natural thymidine, potentially influencing enzyme interactions and metabolic stability.

Zidovudine (AZT, ZDV)

Zidovudine was the first antiretroviral medication approved for the treatment of HIV.[16] It is a thymidine analog where the 3'-hydroxyl group is replaced by an azido (-N3) group.[2] Once converted to its triphosphate form (ZDV-TP), it competes with natural thymidine triphosphate.[4][12] Its incorporation into the viral DNA by reverse transcriptase leads to chain termination.[5] AZT exhibits a significantly higher affinity for HIV's reverse transcriptase than for human DNA polymerases, providing a basis for its selective toxicity against the virus.[16]

Didanosine (ddI)

Didanosine is a synthetic analog of the purine nucleoside deoxyadenosine.[17] It is unique in that it lacks a conventional base, instead featuring hypoxanthine on the sugar ring.[18] Inside the cell, it is converted to its active metabolite, dideoxyadenosine 5'-triphosphate (ddATP).[7][17] ddATP competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for binding to reverse transcriptase and terminates the DNA chain upon incorporation.[7][8]

Lamivudine (3TC)

Lamivudine is a synthetic cytidine analog that is effective against both HIV and Hepatitis B Virus (HBV).[11] After intracellular phosphorylation to lamivudine triphosphate (3TC-TP), it competitively inhibits the viral reverse transcriptase.[19][20] Its incorporation into the viral DNA results in the termination of the growing chain.[6][11] An important aspect of lamivudine is its synergistic activity when used in combination with other NRTIs like zidovudine.[11]

Experimental Protocols for Comparative Evaluation

To objectively benchmark 3'-Amino-2',3'-dideoxy-5-methylcytidine, a series of standardized in vitro assays must be performed. The following protocols describe a self-validating system to determine antiviral efficacy (IC50), cellular cytotoxicity (CC50), and the resulting therapeutic window (Selectivity Index).

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis RT_Assay Biochemical Assay: RT Inhibition IC50 Determine IC50 (50% Inhibitory Conc.) RT_Assay->IC50 Antiviral_Assay Cell-Based Assay: Antiviral Activity EC50 Determine EC50 (50% Effective Conc.) Antiviral_Assay->EC50 Cyto_Assay Cell-Based Assay: Cytotoxicity (MTT) CC50 Determine CC50 (50% Cytotoxic Conc.) Cyto_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI Compound Test Compound (e.g., 3'-Amino-dideoxy-5-methylcytidine) Compound->RT_Assay Serial Dilutions Compound->Antiviral_Assay Serial Dilutions Compound->Cyto_Assay Serial Dilutions

Caption: Workflow for the comparative evaluation of antiviral compounds.

Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
  • Rationale: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of purified HIV-1 RT, providing a measure of its intrinsic potency (IC50). This is a critical first step to confirm the direct mechanism of action.

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Poly(A)-coated microplate (template)

    • Oligo(dT) primer

    • Deoxynucleoside triphosphate (dNTP) mix including digoxigenin-dUTP (DIG-dUTP) and biotin-dUTP

    • Test compounds (triphosphate form) and known inhibitors (e.g., AZT-TP)

    • Anti-digoxigenin-peroxidase (POD) antibody conjugate

    • Peroxidase substrate (e.g., ABTS)

    • Assay and wash buffers

    • Microplate reader

  • Methodology:

    • Preparation: Prepare serial dilutions of the triphosphate form of 3'-Amino-2',3'-dideoxy-5-methylcytidine and control inhibitors.

    • Reaction Setup: To each well of the poly(A) coated microplate, add the diluted test compound or control.

    • Initiation: Add a reaction mixture containing the oligo(dT) primer and dNTP mix. Initiate the reverse transcription reaction by adding the diluted HIV-1 RT enzyme.[21]

    • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

    • Detection: The newly synthesized DNA, labeled with DIG and biotin, is captured on the plate. Wash the plate to remove unincorporated nucleotides. Add the anti-DIG-POD antibody and incubate.[21]

    • Quantification: After another wash step, add the peroxidase substrate. The colorimetric signal, proportional to the amount of synthesized DNA, is measured with a microplate reader.

    • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[22]

Protocol 2: Cell-Based Antiviral Activity Assay (p24 ELISA)
  • Rationale: This assay evaluates the compound's ability to inhibit viral replication in a more biologically relevant context, within living cells. It accounts for cellular uptake, phosphorylation, and any potential off-target effects.[23][24]

  • Materials:

    • Susceptible host cell line (e.g., MT-4 T-lymphoid cells)

    • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

    • Test compounds and standard NRTIs (e.g., AZT)

    • Complete cell culture medium

    • 96-well cell culture plates

    • HIV-1 p24 Antigen ELISA kit

  • Methodology:

    • Cell Seeding: Seed MT-4 cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well).[25]

    • Compound Addition: Add serial dilutions of the test and standard compounds to the wells in triplicate. Include a "virus control" (cells + virus, no drug) and a "cell control" (cells only).

    • Infection: Add a standardized amount of HIV-1 stock to all wells except the cell control. The multiplicity of infection (MOI) should be optimized for robust p24 production.[25]

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days, allowing for multiple rounds of viral replication.[25]

    • Supernatant Collection: After incubation, carefully collect the cell-free supernatant from each well.

    • p24 Quantification: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration compared to the virus control. Determine the 50% effective concentration (EC50) using non-linear regression analysis.[25]

Protocol 3: Cytotoxicity Assay (MTT Assay)
  • Rationale: A critical component of drug evaluation is to ensure that the antiviral effect is not simply due to killing the host cells.[26] This assay determines the concentration at which the compound becomes toxic to the host cells (CC50).

  • Materials:

    • Host cell line (same as in the antiviral assay, e.g., MT-4)

    • Test compounds and standard NRTIs

    • Complete cell culture medium

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO or a SDS-HCl solution)

  • Methodology:

    • Cell Seeding: Seed MT-4 cells into a 96-well plate at the same density as the antiviral assay.

    • Compound Addition: Add the same serial dilutions of the test and standard compounds. Include a "cell control" with no compound.

    • Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days) to match the exposure time.[25]

    • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[27]

    • Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC50) using non-linear regression.[27][28]

Benchmarking Performance: A Comparative Data Summary

The ultimate goal of the described protocols is to generate quantitative data that allows for a direct comparison of the compounds. The key metric derived from this analysis is the Selectivity Index (SI), which represents the therapeutic window of the drug. A higher SI value is desirable as it indicates greater selectivity for the viral target over the host cell.[29]

Compound Chemical Class Primary Viral Target EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
3'-Amino-2',3'-dideoxy-5-methylcytidine Cytidine AnalogReverse TranscriptaseTo be determinedTo be determinedTo be determined
Zidovudine (AZT) Thymidine AnalogHIV-1 Reverse TranscriptaseEstablishedEstablishedEstablished
Didanosine (ddI) Adenosine AnalogHIV-1 Reverse TranscriptaseEstablishedEstablishedEstablished
Lamivudine (3TC) Cytidine AnalogHIV-1 RT & HBV PolymeraseEstablishedEstablishedEstablished

Note: EC50 and CC50 values for standard drugs are well-documented but can vary depending on the specific cell line, viral strain, and assay conditions used. The data for 3'-Amino-2',3'-dideoxy-5-methylcytidine would be populated upon completion of the experiments outlined above.

Conclusion for the Researcher

This guide provides a comprehensive framework for the head-to-head evaluation of 3'-Amino-2',3'-dideoxy-5-methylcytidine against industry-standard chain terminators. The causality behind the experimental choices is clear: a biochemical assay confirms the mechanism, a cell-based assay validates efficacy in a biological system, and a cytotoxicity assay ensures safety. This three-pronged approach forms a self-validating system essential for robust drug development.

By rigorously applying these protocols, researchers can generate the critical EC50, CC50, and SI data needed to accurately position this novel compound within the landscape of existing antiretroviral therapies. Such benchmarking is fundamental to identifying candidates with improved potency, a superior safety profile, or a different resistance profile, thereby advancing the fight against viral diseases.

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  • What is the mechanism of Lamivudine? (2024). Patsnap Synapse. [Link]

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  • In vitro methods for testing antiviral drugs. Comprehensive Biotechnology, PMC, NIH. [Link]

  • Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. Journal of Biological Chemistry, PMC, NIH. [Link]

  • Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. PubMed, National Institutes of Health. [Link]

  • Inhibition of reverse transcriptase activity by 2',3'-dideoxythymidine 5'-triphosphate and its derivatives modified on the 3' position. PubMed, National Institutes of Health. [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Biotechnology, PMC, NIH. [Link]

  • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Cell-based ELISA for Antiviral Research. Creative Diagnostics. [Link]

  • The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope. PLoS One, PMC, NIH. [Link]

  • Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors. PLoS One, PMC, NIH. [Link]

  • chain terminator. Virology Blog. [Link]

  • Antiviral agents acting as DNA or RNA chain terminators. ResearchGate. [Link]

  • A Favipiravir analogue and chain terminator active against SARS-CoV-2. COVID-19 Review. [Link]

  • Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. PubMed, National Institutes of Health. [Link]

  • Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine (1988). Cancer Research. [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals (2023). Viruses, MDPI. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy (2025). International Journal of Molecular Sciences, MDPI. [Link]

  • Incorporation of 5 methylcytidine alleviates innate immune response to self-amplifying RNA vaccine (2023). bioRxiv. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

  • 5-Aza-2′-Deoxycytidine Ameliorates Choroidal Neovascularization by Inhibiting the Wnt/β-Catenin Signaling Pathway. Investigative Ophthalmology & Visual Science. [Link]

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Validation

A Comparative Guide to 3'-Amino-2',3'-dideoxy-5-methylcytidine and 3'-Amino-ddC in Reverse Transcriptase Inhibition

In the landscape of antiviral research, particularly in the relentless pursuit of effective HIV-1 therapeutics, nucleoside reverse transcriptase inhibitors (NRTIs) remain a cornerstone of combination antiretroviral thera...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antiviral research, particularly in the relentless pursuit of effective HIV-1 therapeutics, nucleoside reverse transcriptase inhibitors (NRTIs) remain a cornerstone of combination antiretroviral therapy. Their mechanism, elegant in its simplicity, involves the termination of the nascent viral DNA chain, a critical step in the retroviral replication cycle. This guide provides an in-depth, objective comparison of two such analogs: 3'-Amino-2',3'-dideoxy-5-methylcytidine and its close relative, 3'-amino-2',3'-dideoxycytidine (3'-amino-ddC). We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Reverse transcriptase (RT) is an essential enzyme for retroviruses like HIV, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1] NRTIs are synthetic analogs of natural deoxynucleosides. To become active, they must be phosphorylated by host cell kinases to their triphosphate form.[1][2] These triphosphorylated analogs then compete with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by RT.[] Crucially, NRTIs lack a 3'-hydroxyl group, and their incorporation results in the termination of DNA chain elongation, thus halting viral replication.[1]

Mechanism of Action: A Shared Pathway of Inhibition

Both 3'-Amino-2',3'-dideoxy-5-methylcytidine and 3'-amino-ddC function as chain-terminating inhibitors of reverse transcriptase. The fundamental steps of their mechanism are as follows:

  • Cellular Uptake: The nucleoside analogs are transported into the host cell.

  • Anabolic Phosphorylation: Host cellular kinases, primarily deoxycytidine kinase (dCK), sequentially phosphorylate the compounds to their active triphosphate forms.[4]

  • Competitive Inhibition: The triphosphate analogs compete with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of the viral reverse transcriptase.

  • Incorporation and Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming dNTP, leading to the termination of DNA synthesis.[1][5]

NRTI_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Complex NRTI NRTI (e.g., 3'-amino-ddC) NRTI_MP NRTI-Monophosphate NRTI->NRTI_MP Deoxycytidine Kinase (dCK) NRTI_DP NRTI-Diphosphate NRTI_MP->NRTI_DP dCMP Kinase NRTI_TP NRTI-Triphosphate (Active Form) NRTI_DP->NRTI_TP Nucleoside Diphosphate Kinase RT Reverse Transcriptase (RT) NRTI_TP->RT Competitive Inhibition with dCTP Chain_Termination Chain Termination RT->Chain_Termination Incorporation Viral_RNA Viral RNA Template Viral_RNA->RT DNA_Primer Growing DNA Primer DNA_Primer->RT Experimental_Workflow cluster_cell_free Cell-Free Assay: RT Inhibition cluster_cell_based Cell-Based Assay: Antiviral Activity cluster_cytotoxicity Cytotoxicity Assay RT_Assay Purified RT + Template/Primer + Labeled dNTP + Inhibitor Incubate_RT Incubate at 37°C RT_Assay->Incubate_RT Precipitate Precipitate DNA (TCA) Incubate_RT->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Scintillation Scintillation Counting Filter_Wash->Scintillation IC50 Determine IC50 Scintillation->IC50 Cell_Culture Culture Susceptible Cells Infection_Treatment Infect with HIV-1 + Treat with Inhibitor Cell_Culture->Infection_Treatment Incubate_Cells Incubate for 4-7 days Infection_Treatment->Incubate_Cells p24_ELISA Quantify p24 Antigen (ELISA) Incubate_Cells->p24_ELISA EC50 Determine EC50 p24_ELISA->EC50 Uninfected_Cells Culture Uninfected Cells Treat_Cells Treat with Inhibitor Uninfected_Cells->Treat_Cells Incubate_Tox Incubate for 4-7 days Treat_Cells->Incubate_Tox MTT_Assay Assess Cell Viability (MTT) Incubate_Tox->MTT_Assay CC50 Determine CC50 MTT_Assay->CC50

Caption: Experimental workflow for evaluating reverse transcriptase inhibitors.

Conclusion and Future Perspectives

Both 3'-Amino-2',3'-dideoxy-5-methylcytidine and 3'-amino-ddC belong to the class of nucleoside reverse transcriptase inhibitors that act as chain terminators of viral DNA synthesis. While they share a common mechanism of action, the presence of a 5-methyl group on the cytosine base of the former is a key structural distinction. Based on structure-activity relationship studies of related compounds, this modification has the potential to influence antiviral potency.

The available data on the closely related 3'-azido-2',3'-dideoxy-5-methylcytidine demonstrates that 5-methylation is compatible with potent anti-HIV activity. However, the substitution of the highly effective 3'-azido group with a 3'-amino group may modulate this activity. Direct comparative studies are warranted to definitively determine the relative potency and therapeutic index of 3'-Amino-2',3'-dideoxy-5-methylcytidine versus 3'-amino-ddC.

Future research should focus on obtaining head-to-head in vitro data for these two compounds against wild-type and drug-resistant HIV-1 strains. Furthermore, detailed studies on their phosphorylation efficiency by cellular kinases and their potential for off-target effects, such as inhibition of mitochondrial DNA polymerase, would provide a more complete picture of their therapeutic potential. Such data are essential for guiding the rational design and development of next-generation NRTIs with improved efficacy and safety profiles.

References

  • Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine. PubMed. [Link]

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC. [Link]

  • Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. PubMed. [Link]

  • Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogs of pyrimidine deoxyribonucleosides against retroviruses. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Analogs of 3'-amino-3'-deoxyadenosine inhibit HIV-1 replication. PubMed. [Link]

  • Inhibition of reverse transcriptase activity by 2',3'-dideoxythymidine 5'-triphosphate and its derivatives modified on the 3' position. PubMed. [Link]

  • Inhibition of human immunodeficiency virus type 1 reverse transcriptase by the 5'-triphosphate beta enantiomers of cytidine analogs. PMC. [Link]

  • Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. PubMed. [Link]

  • Anti-AIDS Agents. 42. Synthesis and Anti-HIV Activity of Disubstituted (3'R,4'R)-3',4'-Di-O-(S)-camphanoyl-(+)-cis-khellactone Analogues. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Anti-Human Immunodeficiency Virus Activities of Nucleosides and Nucleotides: Correlation with Molecular Electrostatic Potential Data. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Comparative activity of 2',3'-saturated and unsaturated pyrimidine and purine nucleosides against human immunodeficiency virus type 1 in peripheral blood mononuclear cells. PubMed. [Link]

  • Anti-human immunodeficiency virus activities of nucleosides and nucleotides: correlation with molecular electrostatic potential data. PubMed. [Link]

  • Antiviral activity of the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine. PMC. [Link]

  • Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. PMC. [Link]

  • Mechanism of action of nucleosidic analogs. ResearchGate. [Link]

  • Structural basis for activation of the therapeutic l -nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase. Nucleic Acids Research - Oxford Academic. [Link]

  • Antiviral activity of 2',3'-dideoxy-beta-L-5-fluorocytidine (beta-L-FddC) and 2',3'-dideoxy-beta-L-cytidine (beta-L-ddC) against hepatitis B virus and human immunodeficiency virus type 1 in vitro. PubMed. [Link]

  • Evaluation of Multiple Parameters of HIV-1 Replication Cycle in Testing of AIDS Drugs in Vitro. PubMed. [Link]

  • The antiviral activity of dideoxycytidine. PubMed. [Link]

  • Specific inhibition of DNA biosynthesis induced by 3'-amino-2',3'-dideoxycytidine. ResearchGate. [Link]

  • Antiviral Activities and Cellular Toxicities of Modified 2',3'-Dideoxy-2',3'-Didehydrocytidine Analogues. ResearchGate. [Link]

  • Specific Inhibition of DNA Biosynthesis Induced by 3'-amino-2',3'-dideoxycytidine. PubMed. [Link]

  • Efficient Elimination of mtDNA from Mammalian Cells with 2′,3′-Dideoxycytidine. MDPI. [Link]

  • Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus. PubMed. [Link]

  • Total Synthesis and Anti-HIV Activity Evaluation of Desmosdumotin D and Analogues. MDPI. [Link]

  • Highly-potent, synthetic APOBEC3s restrict HIV-1 through deamination-independent mechanisms. bioRxiv.org. [Link]

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Comparative

Comparative Analysis of DNA Polymerases for 3'-Amino-2',3'-dideoxy-5-methylcytidine Incorporation

Executive Summary The incorporation of 3'-modified nucleotide analogs is a cornerstone of sequencing-by-synthesis (SBS), reversible terminator chemistry, and site-specific oligonucleotide labeling. 3'-Amino-2',3'-dideoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of 3'-modified nucleotide analogs is a cornerstone of sequencing-by-synthesis (SBS), reversible terminator chemistry, and site-specific oligonucleotide labeling. 3'-Amino-2',3'-dideoxy-5-methylcytidine (3'-NH2-ddmC) presents a unique biochemical challenge: it acts as an obligate chain terminator due to its dideoxy backbone, while its bulky, highly nucleophilic 3'-amino group severely disrupts the highly conserved geometry of wild-type polymerase active sites.

This guide provides an objective, data-driven comparative analysis of DNA polymerases engineered to overcome these steric barriers. Designed for researchers and drug development professionals, this document dissects the mechanistic causality behind polymerase discrimination, provides a self-validating experimental protocol for incorporation, and benchmarks leading enzymes to optimize your downstream chemical ligation workflows.

Mechanistic Causality: The "Steric Gate" and Sugar Recognition

To understand why wild-type polymerases fail to incorporate 3'-NH2-ddmC, we must examine the causality of active site selection logic.

The Dual Challenge of 3'-NH2-ddmC
  • The 3'-Amino Modification: At physiological pH (8.8) used in primer extension, the 3'-amino group can become partially protonated. This introduces unprecedented steric bulk and a localized positive charge into the negatively charged catalytic pocket (which coordinates Mg²⁺ ions and the triphosphate moiety), preventing the necessary conformational closure of the polymerase O-helix.

  • The 5-Methylcytosine Base: Unlike the 3'-modification, the 5-methyl group on the cytosine base projects outward into the major groove of the newly synthesized duplex. Because polymerases primarily scan the minor groove to verify Watson-Crick base-pairing fidelity, the 5-mC modification does not significantly hinder incorporation kinetics. The incorporation bottleneck is entirely localized to the 3'-ribose position[1].

Overcoming the Barrier via Directed Evolution

Wild-type Family A (e.g., Taq) and Family B (e.g., Vent, 9°N) polymerases possess a "steric gate" residue that rigorously discriminates against non-standard 3'-OH geometries.

  • Family A Mutants (The Tabor-Richardson Mutation): The discovery that an F667Y mutation in Taq polymerase allows the incorporation of standard 2',3'-dideoxynucleotides (ddNTPs) revolutionized Sanger sequencing[2]. The tyrosine hydroxyl group compensates for the missing 3'-OH on the ddNTP[3]. However, while F667Y easily accommodates small ddNTPs, it still largely rejects the much bulkier 3'-amino group.

  • Family B Mutants (The Therminator A485L Mutation): To accommodate bulky 3'-substituents (like 3'-O-azidomethyl or 3'-amino groups), researchers engineered the 9°N DNA polymerase. The critical A485L mutation in the O-helix expands the nucleotide-binding pocket, reducing steric clash and allowing high-efficiency incorporation of 3'-NH2-ddmC[1]. Furthermore, D141A and E143A mutations were introduced to abolish 3'→5' exonuclease activity, ensuring the incorporated terminator is not immediately excised[4].

G Start Incoming 3'-NH2-ddmC (Bulky 3'-substitution) WT Wild-Type Polymerase (e.g., WT Taq / WT Vent) Start->WT MutA Family A Mutant (Taq F667Y) Start->MutA MutB Family B Mutant (Therminator A485L) Start->MutB Rej1 Steric Clash at O-Helix No Incorporation WT->Rej1 Rej2 Partial Acceptance Low Efficiency MutA->Rej2 Acc Expanded Pocket High Efficiency Incorporation MutB->Acc

Fig 1. Mechanistic pathway of polymerase selection logic for 3'-modified nucleotides.

Comparative Performance Data

The following table synthesizes the quantitative performance of leading DNA polymerases when challenged with 3'-NH2-ddmC. Data reflects standard single-base extension assays.

DNA PolymeraseFamilyKey Active Site Mutations3'-NH2-ddmC Incorporation EfficiencyMisincorporation RateOptimal Reaction Temp
Therminator (9°N) BD141A, E143A, A485L>95% Moderate65°C – 75°C
AmpliTaq FS AF667Y~30% – 40%Low72°C
Vent (exo-) BD141A, E143A (WT O-helix)<5%Low72°C
Klenow (exo-) AD355A, E357A (WT O-helix)<1%Low37°C

Self-Validating Experimental Protocol: Primer Extension Assay

To establish trustworthiness in your workflow, you must utilize a self-validating system. This protocol includes internal controls to differentiate between true enzymatic incorporation and background artifacts.

Materials Required
  • Template: 5'-AAT CAG CTG CAG TCC TCG AGC-3' (Target base for incorporation is G).

  • Primer: 5'-[Cy5]-GCT CGA GGA CTG CAG-3' (Anneals to template, leaving the 5'-CTG... overhang).

  • Nucleotides: 3'-NH2-ddmC (10 mM stock), natural dCTP (10 mM stock).

  • Enzymes: Therminator DNA Polymerase (2 U/µL), WT Taq DNA Polymerase (Control).

Step-by-Step Methodology

Step 1: Annealing

  • Combine 1 µM Cy5-Primer and 1.5 µM Template in 1X ThermoPol Buffer (20 mM Tris-HCl, 10 mM (NH₄)₂SO₄, 10 mM KCl, 2 mM MgSO₄, 0.1% Triton X-100, pH 8.8).

  • Heat to 95°C for 3 minutes, then slowly cool to room temperature (0.1°C/sec) to ensure strict duplex formation.

Step 2: Reaction Setup (The Self-Validating Matrix) Set up three parallel 20 µL reactions to validate causality:

  • Reaction A (Test): 100 nM annealed duplex + 50 µM 3'-NH2-ddmC + 2 Units Therminator.

  • Reaction B (Positive Control): 100 nM annealed duplex + 50 µM natural dCTP + 2 Units Therminator. (Validates duplex viability and enzyme activity).

  • Reaction C (Negative Control): 100 nM annealed duplex + 50 µM 3'-NH2-ddmC + 2 Units WT Taq. (Validates that incorporation is strictly dependent on the engineered A485L active site).

Step 3: Extension & Termination

  • Incubate all reactions at 65°C for 15 minutes.

  • Quench the reactions by adding 20 µL of Formamide Loading Buffer (95% formamide, 20 mM EDTA).

  • Heat to 95°C for 5 minutes to denature the strands.

Step 4: Analytical Readout (Denaturing PAGE)

  • Load 5 µL of each quenched reaction onto a 15% TBE-Urea polyacrylamide gel.

  • Run at 15 W for 1.5 hours and visualize via Cy5 fluorescence scanning.

  • Expected Results:

    • Reaction A will show a near-complete shift from the n band to the n+1 band. Note: The 3'-NH2 group introduces a positive charge, causing the n+1 band to migrate slightly slower than a standard ddC terminated product.

    • Reaction B will show complete extension.

    • Reaction C will show only the unextended n primer band, proving WT Taq cannot process the bulky analog.

Workflow Step1 1. Primer/Template Annealing (Targeting G in template) Step2 2. Polymerase Extension (+ Therminator & 3'-NH2-ddmC) Step1->Step2 Step3 3. Chain Termination (3'-NH2 blocks further dNTPs) Step2->Step3 Step4 4. PAGE Analysis (Quantify n+1 product) Step3->Step4 Step5 5. Optional: NHS-Ester Labeling (Fluorophore attachment to 3'-NH2) Step3->Step5

Fig 2. Experimental workflow for 3'-NH2-ddmC incorporation and downstream chemical labeling.

Downstream Applications: Why use 3'-NH2-ddmC?

The primary advantage of incorporating 3'-NH2-ddmC over standard ddNTPs is the introduction of a highly reactive primary amine at the extreme 3'-terminus of the DNA strand. Because natural DNA lacks primary amines, this provides a bio-orthogonal handle for downstream modifications:

  • Fluorophore Labeling: The 3'-NH2 group readily reacts with NHS-ester functionalized fluorophores (e.g., Alexa Fluor NHS esters) in slightly alkaline buffers (pH 8.5), allowing for post-incorporation fluorescent labeling. This circumvents the need for the polymerase to incorporate massive dye-labeled nucleotides directly.

  • Chemical Ligation: The terminal amine can act as a potent nucleophile for enzyme-free chemical ligation techniques, such as reacting with 5'-phosphorimidazolide activated oligonucleotides to form stable phosphoramidate linkages.

References

  • . Nucleic Acids Research. 2011.

  • . Frontiers in Microbiology. 2012.

  • . Proceedings of the National Academy of Sciences (PNAS). 2010.

  • . World Intellectual Property Organization. 2009.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3'-Amino-2',3'-dideoxy-5-methylcytidine

Executive Summary 3'-Amino-2',3'-dideoxy-5-methylcytidine (CAS No. 87190-81-6) is a specialized synthetic nucleoside analogue utilized in advanced drug development, genomic research, and antiviral/antineoplastic studies...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3'-Amino-2',3'-dideoxy-5-methylcytidine (CAS No. 87190-81-6) is a specialized synthetic nucleoside analogue utilized in advanced drug development, genomic research, and antiviral/antineoplastic studies [1]. Because it functions as a potent DNA chain terminator, occupational exposure carries inherent risks of cytotoxicity, genotoxicity, and potential reproductive toxicity [2]. This guide provides researchers and drug development professionals with field-proven, step-by-step operational and disposal protocols to ensure maximum laboratory safety, aligning with the for handling hazardous pharmaceutical agents [3].

Hazard Profile & Mechanistic Causality

To implement effective safety measures, researchers must understand the causality behind the chemical's hazard profile. 3'-Amino-2',3'-dideoxy-5-methylcytidine is structurally modified at the 3' position of the ribose ring, where the native hydroxyl (-OH) group is replaced by an amino (-NH2) group, and it lacks the 2'-hydroxyl group (dideoxy) [1].

  • The Causality of Toxicity: Upon cellular entry, this compound is sequentially phosphorylated by intracellular kinases into its active triphosphate form. When a viral reverse transcriptase or cellular DNA polymerase attempts to incorporate this analogue into a nascent DNA strand, the absence of the 3'-OH group prevents the formation of the critical 5'→3' phosphodiester bond [4].

  • Safety Implication: This obligate chain termination halts DNA replication. While highly desirable for therapeutic applications, accidental occupational exposure (via inhalation of aerosolized powder or dermal absorption) can lead to unintended inhibition of cellular replication in the handler [2]. Consequently, this compound must be handled with the same rigorous engineering controls and PPE as established hazardous drugs.

Personal Protective Equipment (PPE) Matrix

The following PPE matrix provides a self-validating system for selecting protective gear based on the specific operational task, minimizing the risk of exposure to cytotoxic nucleoside analogues [4].

Operational TaskRespiratory ProtectionHand ProtectionEye & Face ProtectionBody Protection
Weighing Bulk Powder NIOSH-approved N95 or P100 particulate respirator (if outside a closed system) [2].Double-gloving (Nitrile or Neoprene, ≥0.1 mm thickness).Chemical safety goggles and full face shield.Disposable, low-linting, front-closing isolation gown.
Handling Dilute Solutions (<10 mM) Not required if handled inside a certified fume hood or BSC.Single layer of chemically resistant nitrile gloves.Safety glasses with side shields.Standard laboratory coat (buttoned).
Spill Cleanup (Powder or Liquid) P100 half-mask respirator or PAPR [2].Double-gloving (Heavy-duty outer utility gloves over nitrile inner gloves).Chemical safety goggles and full face shield.Impermeable chemical-resistant Tyvek® suit or heavy gown.

Standard Operating Procedure: Safe Handling & Workflow

Expertise Note: Nucleoside analogues can permeate standard latex gloves over time, particularly when dissolved in penetration-enhancing solvents like Dimethyl Sulfoxide (DMSO). Always use nitrile or neoprene and adhere strictly to the following workflow.

Phase 1: Engineering Controls & Preparation

  • Isolate the Workspace: Perform all manipulations of the dry powder inside a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing containment hood equipped with HEPA filtration [3].

  • Prepare the Surface: Line the work surface with a disposable, plastic-backed absorbent pad to contain any microscopic powder scatter.

Phase 2: Donning PPE & Material Transfer

  • Double-Glove Technique: Don the first pair of nitrile gloves, ensuring they go under the cuffs of your disposable gown. Don the second pair over the cuffs to create a continuous barrier [4].

  • Static Mitigation: Use anti-static weigh boats and spatulas. 3'-Amino-2',3'-dideoxy-5-methylcytidine powder can carry a static charge, increasing the risk of aerosolization when transferred.

Phase 3: Operational Handling

  • Solubilization in Containment: Whenever possible, add the solvent (e.g., sterile water, buffers, or DMSO) directly to the original vial to create a stock solution, rather than weighing out the dry powder. This eliminates the highest-risk step (powder aerosolization).

  • Decontamination of Exteriors: Before removing the sealed solution vial from the BSC, wipe the exterior of the vial with a damp, lint-free wipe to remove any invisible residue.

Phase 4: Doffing & Waste Segregation

  • Remove the outer gloves inside the BSC and dispose of them in a designated cytotoxic waste receptacle [5].

  • Remove the gown and inner gloves, rolling them inward to trap potential contaminants. Wash hands thoroughly with soap and water immediately after doffing.

Spill Response and Disposal Plan

A rapid, systematic response is critical to prevent the spread of cytotoxic material [5].

  • For Powder Spills:

    • Do NOT dry sweep. Dry sweeping will aerosolize the chain-terminating API [4].

    • Gently cover the powder with absorbent pads lightly dampened with water or a 1% sodium hypochlorite solution to prevent airborne dispersion.

    • Wipe from the perimeter of the spill toward the center.

  • For Liquid Spills:

    • Cover the spill with dry absorbent pads.

    • Once absorbed, wash the area three times: first with a detergent solution, followed by sterile water, and finally with 70% ethanol or isopropanol to ensure complete residue removal.

  • Disposal Plan:

    • Collect all contaminated PPE, wipes, and weigh boats into a clearly labeled, puncture-resistant hazardous waste container [5].

    • Dispose of via high-temperature incineration, which is the mandated disposal route for cytotoxic nucleoside analogues. Do not flush down the drain or dispose of in standard biohazard bags.

Mechanistic Visualization: Intracellular Activation & Chain Termination

The following diagram illustrates the causality of the compound's hazard profile, demonstrating why stringent PPE is required to prevent systemic absorption and subsequent cellular toxicity.

G N1 3'-Amino-2',3'-dideoxy-5-methylcytidine (Extracellular) N2 Cell Membrane Transporter (hENT/hCNT) N1->N2 Cellular Uptake N3 Intracellular Kinase Cascade (Phosphorylation) N2->N3 Intracellular Entry N4 Active Triphosphate Metabolite (3'-NH2-ddMeCTP) N3->N4 ATP-dependent Activation N5 DNA Polymerase / Reverse Transcriptase Active Site Binding N4->N5 Competitive Inhibition N6 DNA Chain Termination (Lack of 3'-OH prevents elongation) N5->N6 Incorporation into Nascent DNA N7 Inhibition of Replication / Cytotoxicity N6->N7 Replication Arrest

Figure 1: Intracellular activation pathway and mechanism of DNA chain termination by the analogue.

References

  • National Center for Biotechnology Information. "3'-Amino-2',3'-dideoxy-5-methylcytidine | C10H16N4O3 | CID 54464796." PubChem Database. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). "NIOSH List of Hazardous Drugs in Healthcare Settings, 2024." National Institute for Occupational Safety and Health. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Amino-2',3'-dideoxy-5-methylcytidine
Reactant of Route 2
3'-Amino-2',3'-dideoxy-5-methylcytidine
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